molecular formula C17H22ClNO2 B1662573 (R)-Thionisoxetine hydrochloride CAS No. 57754-86-6

(R)-Thionisoxetine hydrochloride

カタログ番号: B1662573
CAS番号: 57754-86-6
分子量: 307.8 g/mol
InChIキー: LCEURBZEQJZUPV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nisoxetine hydrochloride is an organic molecular entity. It has a role as an adrenergic uptake inhibitor. It contains a nisoxetine.

特性

IUPAC Name

3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.ClH/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2;/h3-11,15,18H,12-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEURBZEQJZUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00110037
Record name Nisoxetine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00110037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Nisoxetine hydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15969
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

57754-86-6
Record name Benzenepropanamine, γ-(2-methoxyphenoxy)-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57754-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nisoxetine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057754866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 57754-86-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298819
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nisoxetine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00110037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NISOXETINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X76P2Y0EM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R)-Thionisoxetine Hydrochloride: A Technical Whitepaper on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Thionisoxetine hydrochloride is a potent and highly selective inhibitor of the norepinephrine transporter (NET). This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative pharmacological data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows. The primary action of (R)-Thionisoxetine is the blockade of norepinephrine reuptake, leading to an increase in the synaptic concentration of norepinephrine. This activity makes it a valuable tool for research into the roles of the noradrenergic system in various physiological and pathological processes, including depression and urinary incontinence.[1] This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and utilize this specific pharmacological agent.

Core Mechanism of Action: Norepinephrine Transporter Inhibition

This compound exerts its pharmacological effects primarily through the high-affinity and selective inhibition of the norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[2] The NET is a membrane protein located on presynaptic noradrenergic neurons responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[2]

By competitively binding to the NET, (R)-Thionisoxetine blocks the reuptake of norepinephrine, leading to an increased concentration and prolonged residence time of this neurotransmitter in the synapse. This enhancement of noradrenergic signaling is the fundamental mechanism underlying its observed physiological effects.

The (R)-enantiomer of thionisoxetine is significantly more potent than its (S)-enantiomer, highlighting the stereospecificity of its interaction with the norepinephrine transporter.[1]

Pharmacological Profile: Potency and Selectivity

The pharmacological profile of (R)-Thionisoxetine is characterized by its high potency for the norepinephrine transporter and its selectivity over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT).

Quantitative Data Summary

The following tables summarize the key quantitative data that define the potency and selectivity of this compound.

Parameter Value Assay Reference
Binding Affinity (Ki) 0.20 nM[3H]-Nisoxetine Binding to Norepinephrine Transporter[1]

Table 1: Binding Affinity of (R)-Thionisoxetine for the Norepinephrine Transporter

Transporter Selectivity Ratio (NE Uptake vs. 5-HT Uptake) Reference
Norepinephrine Transporter (NET) ~70-fold more potent than for SERT[1]
Serotonin Transporter (SERT)
Dopamine Transporter (DAT) Weak inhibitor (Ki values at least two orders of magnitude greater for a related compound)[3]

Table 2: Selectivity Profile of (R)-Thionisoxetine

Tissue ED50 (Prevention of NE Depletion) Experimental Model Reference
Hypothalamus 0.21 mg/kg6-hydroxydopamine-induced depletion[1]
Heart 3.4 mg/kgMetaraminol-induced depletion[1]
Urethra 1.2 mg/kgMetaraminol-induced depletion[1]

Table 3: In Vivo Potency of (R)-Thionisoxetine

Downstream Signaling Pathways

The inhibition of the norepinephrine transporter by (R)-Thionisoxetine initiates a cascade of downstream signaling events. The elevated synaptic norepinephrine levels lead to increased activation of postsynaptic adrenergic receptors. While direct studies on the downstream signaling of (R)-Thionisoxetine are limited, the effects of selective norepinephrine reuptake inhibitors (NRIs) are known to involve the modulation of intracellular second messenger systems.

A key pathway implicated in the action of antidepressants that enhance noradrenergic transmission is the cyclic adenosine monophosphate (cAMP) signaling cascade. Increased norepinephrine in the synapse can lead to the activation of Gs-protein coupled adrenergic receptors, which in turn stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in neuroplasticity and neuronal survival.

Thionisoxetine (R)-Thionisoxetine NET Norepinephrine Transporter (NET) Thionisoxetine->NET inhibition NE_synapse Synaptic Norepinephrine NET->NE_synapse reuptake inhibition Adrenergic_R Adrenergic Receptors (Gs-coupled) NE_synapse->Adrenergic_R activation AC Adenylyl Cyclase Adrenergic_R->AC stimulation ATP ATP AC->ATP cAMP cAMP AC->cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA activation CREB CREB PKA->CREB phosphorylation pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (Neuroplasticity, etc.) pCREB->Gene_Expression regulation

Downstream Signaling of NET Inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for Norepinephrine Transporter

This protocol describes a competitive binding assay to determine the affinity of (R)-Thionisoxetine for the norepinephrine transporter using [3H]-nisoxetine as the radioligand.

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Cold Assay Buffer

  • [3H]-Nisoxetine (specific activity ~80-90 Ci/mmol)

  • This compound

  • Desipramine (for non-specific binding)

  • 96-well microplates

  • Glass fiber filter mats (e.g., Whatman GF/B)

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hNET cells to confluency.

    • Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.

    • Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.

    • Resuspend the pellet in Assay Buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, resuspend the membrane pellet in fresh Assay Buffer, and determine the protein concentration.

  • Binding Assay:

    • Prepare serial dilutions of (R)-Thionisoxetine.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]-Nisoxetine (final concentration ~1 nM), and 100 µL of membrane preparation (20-40 µg protein).

      • Non-specific Binding: 50 µL of 10 µM Desipramine, 50 µL of [3H]-Nisoxetine, and 100 µL of membrane preparation.

      • Test Compound: 50 µL of (R)-Thionisoxetine dilution, 50 µL of [3H]-Nisoxetine, and 100 µL of membrane preparation.

    • Incubate the plate at 4°C for 2-3 hours.

  • Harvesting and Scintillation Counting:

    • Rapidly filter the contents of each well through the glass fiber filter mats using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

    • Dry the filter mats and place them in scintillation vials with 4-5 mL of scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the (R)-Thionisoxetine concentration to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_harvest Harvesting and Counting cluster_analysis Data Analysis prep1 Culture HEK293-hNET cells prep2 Harvest and Centrifuge prep1->prep2 prep3 Wash with Assay Buffer prep2->prep3 prep4 Homogenize prep3->prep4 prep5 Centrifuge at 40,000 x g prep4->prep5 prep6 Resuspend Pellet and Determine Protein Concentration prep5->prep6 assay3 Add [3H]-Nisoxetine and Membrane Preparation prep6->assay3 assay1 Prepare Serial Dilutions of (R)-Thionisoxetine assay2 Set up Triplicate Wells: - Total Binding - Non-specific Binding - Test Compound assay1->assay2 assay2->assay3 assay4 Incubate at 4°C for 2-3 hours assay3->assay4 harvest1 Filter through Glass Fiber Mats assay4->harvest1 harvest2 Wash Filters harvest1->harvest2 harvest3 Dry Filters and Add Scintillation Cocktail harvest2->harvest3 harvest4 Quantify Radioactivity harvest3->harvest4 analysis1 Calculate Specific Binding harvest4->analysis1 analysis2 Plot Data and Determine IC50 analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff Equation analysis2->analysis3

Radioligand Binding Assay Workflow
Synaptosomal [3H]-Norepinephrine Uptake Assay

This protocol describes a functional assay to measure the inhibitory effect of (R)-Thionisoxetine on norepinephrine uptake into synaptosomes.

Materials:

  • Rat brain tissue (e.g., hypothalamus or cortex)

  • Sucrose Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4

  • Krebs-Ringer Bicarbonate Buffer: 118 mM NaCl, 4.7 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM glucose, saturated with 95% O2/5% CO2

  • [3H]-Norepinephrine (specific activity ~40-60 Ci/mmol)

  • This compound

  • Desipramine (as a positive control)

  • Glass-Teflon homogenizer

  • Refrigerated centrifuge

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Dissect brain tissue in ice-cold Sucrose Buffer.

    • Homogenize the tissue in Sucrose Buffer using a Glass-Teflon homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (P2 fraction, rich in synaptosomes) in Krebs-Ringer Bicarbonate Buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of (R)-Thionisoxetine or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake by adding [3H]-Norepinephrine (final concentration ~50 nM).

    • Incubate for 5-10 minutes at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Scintillation Counting and Data Analysis:

    • Transfer the filters to scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

    • Determine the IC50 value by plotting the percentage of inhibition of [3H]-Norepinephrine uptake against the logarithm of the (R)-Thionisoxetine concentration.

cluster_synap_prep Synaptosome Preparation cluster_uptake_assay Uptake Assay cluster_counting_analysis Scintillation Counting and Analysis synap1 Dissect Brain Tissue in Sucrose Buffer synap2 Homogenize Tissue synap1->synap2 synap3 Centrifuge at 1,000 x g synap2->synap3 synap4 Centrifuge Supernatant at 20,000 x g synap3->synap4 synap5 Resuspend Pellet (P2 fraction) in Krebs-Ringer Buffer synap4->synap5 uptake1 Pre-incubate Synaptosomes with (R)-Thionisoxetine synap5->uptake1 uptake2 Initiate Uptake with [3H]-Norepinephrine uptake1->uptake2 uptake3 Incubate at 37°C uptake2->uptake3 uptake4 Terminate by Rapid Filtration uptake3->uptake4 count1 Quantify Radioactivity in Filters uptake4->count1 count2 Determine IC50 from Inhibition Curve count1->count2

Synaptosomal Uptake Assay Workflow

Conclusion

This compound is a powerful research tool characterized by its high-potency and selective inhibition of the norepinephrine transporter. Its well-defined mechanism of action, coupled with its selectivity, makes it an ideal compound for elucidating the role of the noradrenergic system in health and disease. This technical guide has provided a comprehensive overview of its pharmacological profile, downstream signaling pathways, and the experimental protocols necessary for its characterization. This information is intended to support the scientific community in the design and execution of robust and informative studies utilizing (R)-Thionisoxetine.

References

An In-depth Technical Guide to (R)-Thionisoxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (R)-Thionisoxetine hydrochloride, a potent and selective norepinephrine reuptake inhibitor (NRI). The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, pharmacological actions, and relevant experimental protocols.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name (3R)-N-methyl-3-phenyl-3-[2-(methylsulfanyl)phenoxy]propan-1-amine hydrochlorideInferred
Molecular Formula C₁₇H₂₂ClNOSInferred
Molecular Weight 323.88 g/mol Inferred
Appearance White to off-white solidInferred
Solubility Soluble in water, ethanol, and DMSOInferred from similar compounds[3][4]
Melting Point Not available

Table 1: Physicochemical Properties of this compound.

Pharmacological Profile

(R)-Thionisoxetine is a highly potent and selective inhibitor of the norepinephrine transporter (NET). Its pharmacological activity has been characterized in both in vitro and in vivo studies.

Mechanism of Action

(R)-Thionisoxetine selectively binds to the norepinephrine transporter, blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This action leads to an increased concentration and prolonged activity of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

Binding Affinity and Selectivity

In vitro studies have demonstrated the high affinity and selectivity of (R)-Thionisoxetine for the norepinephrine transporter.

ParameterValueSpeciesAssay
Ki (NET) 0.20 nMRat[³H]-nisoxetine binding
Selectivity ~70-fold more potent for NE uptake vs. 5-HT uptakeRat[³H]-NE and [³H]-5HT uptake

Table 2: In Vitro Pharmacological Data for (R)-Thionisoxetine.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and key pharmacological assays.

Synthesis of this compound

A specific, publicly available synthesis protocol for this compound is not available. However, a plausible synthetic route can be derived from the synthesis of structurally similar compounds, such as Atomoxetine. The following is a proposed multi-step synthesis.

G cluster_0 Step 1: Asymmetric Reduction cluster_1 Step 2: Amination cluster_2 Step 3: Nucleophilic Aromatic Substitution cluster_3 Step 4: Salt Formation A 3-Chloropropiophenone B (R)-3-Chloro-1-phenyl-1-propanol A->B Borane (S)-oxazaborolidine C (R)-3-Chloro-1-phenyl-1-propanol D (R)-N-Methyl-3-phenyl-3-hydroxypropylamine C->D Methylamine E (R)-N-Methyl-3-phenyl-3-hydroxypropylamine G (R)-Thionisoxetine (free base) E->G F 2-Fluorothiophenol F->G NaH, DMSO H (R)-Thionisoxetine (free base) I This compound H->I HCl in Ethyl Acetate

Figure 1: Proposed Synthesis Workflow for this compound.

Detailed Protocol:

  • Asymmetric Reduction: 3-Chloropropiophenone is asymmetrically reduced using borane in the presence of a catalytic amount of (S)-oxazaborolidine in an appropriate solvent like tetrahydrofuran (THF) to yield (R)-3-chloro-1-phenyl-1-propanol with high enantiomeric excess.

  • Amination: The resulting chiral alcohol is then reacted with methylamine to substitute the chlorine atom and introduce the methylamino group, yielding (R)-N-methyl-3-phenyl-3-hydroxypropylamine.

  • Nucleophilic Aromatic Substitution: The hydroxyl group of (R)-N-methyl-3-phenyl-3-hydroxypropylamine is then coupled with 2-fluorothiophenol via a nucleophilic aromatic substitution reaction, likely facilitated by a strong base such as sodium hydride (NaH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO), to form the free base of (R)-Thionisoxetine.

  • Salt Formation: Finally, the free base is dissolved in a suitable solvent like ethyl acetate and treated with a solution of hydrochloric acid to precipitate this compound. The resulting solid can be purified by recrystallization.

Norepinephrine Transporter (NET) Binding Assay

This in vitro assay determines the binding affinity of this compound for the norepinephrine transporter.

G A Prepare cell membranes expressing NET B Incubate membranes with [3H]-Nisoxetine and varying concentrations of This compound A->B C Separate bound and free radioligand (Filtration) B->C D Quantify bound radioactivity (Scintillation Counting) C->D E Data analysis to determine IC50 and Ki values D->E

Figure 2: Workflow for Norepinephrine Transporter Binding Assay.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human norepinephrine transporter (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Nisoxetine.

  • Test compound: this compound.

  • Reference compound: Desipramine.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-Nisoxetine and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (excess of a known NET inhibitor like desipramine).

  • Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-Nisoxetine (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Synaptosomal Norepinephrine Uptake Assay

This assay measures the functional ability of this compound to inhibit the uptake of norepinephrine into presynaptic nerve terminals.

G A Isolate synaptosomes from rat brain tissue (e.g., hypothalamus) B Pre-incubate synaptosomes with varying concentrations of this compound A->B C Initiate uptake by adding [3H]-Norepinephrine B->C D Terminate uptake by rapid filtration and washing C->D E Quantify radioactivity in synaptosomes D->E F Determine IC50 for uptake inhibition E->F

Figure 3: Workflow for Synaptosomal Norepinephrine Uptake Assay.

Materials:

  • Freshly prepared synaptosomes from a relevant brain region (e.g., rat hypothalamus or cortex).

  • Radiolabeled substrate: [³H]-Norepinephrine.

  • Test compound: this compound.

  • Krebs-Ringer buffer.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Preparation: Isolate synaptosomes from brain tissue by differential centrifugation.

  • Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound.

  • Uptake: Initiate the uptake reaction by adding a fixed concentration of [³H]-Norepinephrine.

  • Termination: After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters, which represents the amount of [³H]-Norepinephrine taken up by the synaptosomes.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of norepinephrine uptake.

In Vivo Microdialysis

This technique allows for the measurement of extracellular norepinephrine levels in the brain of a living animal following administration of this compound.

G A Surgically implant a microdialysis probe into the target brain region of a rat B Perfuse the probe with artificial cerebrospinal fluid (aCSF) A->B C Collect baseline dialysate samples B->C D Administer this compound C->D E Collect post-administration dialysate samples D->E F Analyze norepinephrine concentration in dialysate using HPLC-ECD E->F G Determine the effect on extracellular norepinephrine levels F->G

Figure 4: Workflow for In Vivo Microdialysis.

Procedure:

  • Surgery: Surgically implant a microdialysis probe into a specific brain region of an anesthetized rat (e.g., prefrontal cortex or hypothalamus).

  • Perfusion: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

  • Baseline Collection: Collect dialysate samples at regular intervals to establish a stable baseline of extracellular norepinephrine levels.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection).

  • Sample Collection: Continue to collect dialysate samples to monitor changes in extracellular norepinephrine concentrations over time.

  • Analysis: Analyze the norepinephrine content in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[5]

Signaling Pathway

This compound exerts its effect by modulating the noradrenergic signaling pathway.

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase NE_vesicle Norepinephrine (in vesicle) Dopamine->NE_vesicle VMAT2 NE_synapse Norepinephrine NE_vesicle->NE_synapse Action Potential Ca2+ influx Adrenergic_R Adrenergic Receptors (α, β) NE_synapse->Adrenergic_R NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Signal Signal Transduction Adrenergic_R->Signal Thionisoxetine (R)-Thionisoxetine hydrochloride Thionisoxetine->NET Inhibition

Figure 5: Noradrenergic Synapse and the Site of Action of this compound.

This diagram illustrates the key steps in noradrenergic neurotransmission. Tyrosine is converted to norepinephrine in the presynaptic neuron and stored in vesicles. Upon neuronal firing, norepinephrine is released into the synaptic cleft, where it can bind to adrenergic receptors on the postsynaptic neuron, leading to downstream signaling. The action of norepinephrine is terminated primarily by its reuptake into the presynaptic neuron via the norepinephrine transporter (NET). This compound acts by blocking this transporter, thereby increasing the concentration and duration of norepinephrine in the synaptic cleft.

References

(R)-Thionisoxetine hydrochloride synthesis pathway and precursors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (R)-Thionisoxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a potent and selective norepinephrine reuptake inhibitor. The proposed synthetic pathway is based on established chemical transformations and analogies to the synthesis of structurally related compounds, such as duloxetine. This document details the key precursors, intermediates, and reaction steps, offering valuable insights for researchers in medicinal chemistry and drug development.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The key strategic elements of the synthesis involve the construction of the 3-amino-1-(thiophen-2-yl)propan-1-ol backbone, the stereoselective formation of the (R)-enantiomer, and the final etherification to introduce the 2-(methylthio)phenoxy moiety.

The proposed overall synthetic transformation is as follows:

G 2-Acetylthiophene 2-Acetylthiophene 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one 2-Acetylthiophene->3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one Mannich Reaction 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one->3-(Methylamino)-1-(thiophen-2-yl)propan-1-one Demethylation (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one->(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Enantioselective Reduction (R)-Thionisoxetine (R)-Thionisoxetine (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol->(R)-Thionisoxetine Williamson Ether Synthesis 2-(Methylthio)phenol 2-(Methylthio)phenol 2-(Methylthio)phenol->(R)-Thionisoxetine This compound This compound (R)-Thionisoxetine->this compound Salt Formation

Caption: Proposed synthesis pathway for this compound.

Precursors

The primary precursors for the synthesis of this compound are 2-acetylthiophene and 2-(methylthio)phenol.

PrecursorCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Role
2-Acetylthiophene88-15-3C6H6OS126.18Provides the thiophene ring and the carbon backbone.
2-(Methylthio)phenol1073-29-6C7H8OS140.20Forms the substituted phenoxy ether moiety.

Synthesis of Key Intermediate: (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

This chiral amino alcohol is the cornerstone of the synthesis, as its stereochemistry dictates the final product's configuration.

Step 1: Mannich Reaction

The synthesis commences with a Mannich reaction between 2-acetylthiophene, formaldehyde, and dimethylamine hydrochloride to yield 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one.

Experimental Protocol (Analogous to Duloxetine Intermediate Synthesis):

  • To a reaction vessel, add 2-acetylthiophene, paraformaldehyde, and dimethylamine hydrochloride in a suitable solvent such as isopropanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Heat the mixture to reflux (approximately 80-85 °C) for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/isopropanol).

ReactantMolar Ratio
2-Acetylthiophene1.0
Paraformaldehyde1.1
Dimethylamine hydrochloride1.1
Step 2: Demethylation

The tertiary amine is then demethylated to the secondary amine, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one.

Experimental Protocol:

  • Dissolve the 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride in a suitable solvent (e.g., ethanol).

  • Add an excess of methylamine (as an aqueous solution or gas).

  • Heat the mixture in a sealed vessel to 60-70 °C for several hours.[1]

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, cool the reaction and partially remove the solvent to crystallize the product.

  • Filter the solid and wash with a cold solvent to obtain the desired product as its hydrochloride salt.

Step 3: Enantioselective Reduction

The key stereocenter is introduced via the enantioselective reduction of the ketone to the corresponding (R)-alcohol. This can be achieved through various methods, including catalytic asymmetric hydrogenation or enzymatic reduction.

Experimental Protocol (Catalytic Asymmetric Hydrogenation):

  • In a high-pressure reactor, dissolve 3-(methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride in a suitable solvent (e.g., methanol or isopropanol).

  • Add a chiral ruthenium or rhodium catalyst, such as one based on a BINAP or other chiral phosphine ligand.[2]

  • Pressurize the reactor with hydrogen gas.

  • Stir the reaction at a controlled temperature until the uptake of hydrogen ceases.

  • Depressurize the reactor and filter off the catalyst.

  • Remove the solvent under reduced pressure.

  • The enantiomeric excess (ee) of the product, (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, should be determined by chiral HPLC.

  • The crude product can be purified by recrystallization.

ParameterValue
CatalystChiral Ru or Rh complex
Hydrogen Pressure10-50 bar (typical)
Temperature25-80 °C (typical)
SolventMethanol, Ethanol, or Isopropanol
Expected Yield>80% (based on analogous reactions)
Expected ee>95% (based on analogous reactions)

Final Assembly: Williamson Ether Synthesis and Salt Formation

Step 4: Williamson Ether Synthesis

The final carbon-oxygen bond is formed through a Williamson ether synthesis, coupling the chiral alcohol with 2-(methylthio)phenol.

Experimental Protocol:

  • In an inert atmosphere, dissolve (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol in a suitable aprotic polar solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise at a low temperature (e.g., 0 °C) to form the alkoxide.

  • Once the alkoxide formation is complete, add a solution of 2-(methylthio)phenol in the same solvent.

  • Slowly warm the reaction mixture to room temperature or slightly above and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude (R)-Thionisoxetine can be purified by column chromatography on silica gel.

ReactantMolar Ratio
(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol1.0
2-(Methylthio)phenol1.0 - 1.2
Base (e.g., NaH)1.1 - 1.3
Step 5: Hydrochloride Salt Formation

The purified (R)-Thionisoxetine free base is converted to its hydrochloride salt for improved stability and handling.

Experimental Protocol:

  • Dissolve the purified (R)-Thionisoxetine in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

  • Stir the resulting suspension for a period to ensure complete salt formation.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Logical Workflow for Synthesis

G cluster_0 Backbone Synthesis cluster_1 Final Assembly Start Start Mannich Reaction Mannich Reaction Start->Mannich Reaction Demethylation Demethylation Mannich Reaction->Demethylation Enantioselective Reduction Enantioselective Reduction Demethylation->Enantioselective Reduction Chiral Intermediate Chiral Intermediate Enantioselective Reduction->Chiral Intermediate Etherification Etherification Chiral Intermediate->Etherification Salt Formation Salt Formation Etherification->Salt Formation Final Product Final Product Salt Formation->Final Product

References

InChIKey and molecular formula for (R)-Thionisoxetine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Thionisoxetine hydrochloride is a potent and highly selective norepinephrine reuptake inhibitor (NRI). As the (R)-enantiomer of Thionisoxetine, it demonstrates significantly greater potency than its (S)-counterpart. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key experimental data, and relevant protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of neuroscience and pharmacology.

Chemical and Physical Properties

This compound is the hydrochloride salt of the (R)-enantiomer of N-methyl-3-(2-methylthiophenoxy)-3-phenylpropylamine. While a specific PubChem entry for the hydrochloride salt of the (R)-enantiomer is not available, the properties of the base molecule are well-characterized.

PropertyValueSource
Molecular Formula C17H22ClNOSDerived
InChIKey (Base) NDVZIUGCCMZHLG-UHFFFAOYSA-N[1]
Molecular Weight (Base) 287.4 g/mol [1]
Molecular Formula (Base) C17H21NOS[1][2]

Mechanism of Action

This compound is a selective inhibitor of the norepinephrine transporter (NET). The NET is a membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, (R)-Thionisoxetine increases the extracellular concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission. This enhanced signaling at adrenergic receptors is believed to be the primary mechanism underlying its pharmacological effects.

Quantitative Pharmacological Data

(R)-Thionisoxetine has been demonstrated to be a highly potent inhibitor of norepinephrine uptake. The following table summarizes key quantitative data from in vitro and in vivo studies.

ParameterValueSpecies/TissueAssaySource
Ki 0.20 nMRat Hypothalamic Synaptosomes[3H]-Nisoxetine Binding[3]
ED50 0.21 mg/kgRat HypothalamusPrevention of 6-OHDA-induced NE depletion[3]
ED50 3.4 mg/kgRat HeartPrevention of Metaraminol-induced NE depletion[3]
ED50 1.2 mg/kgRat UrethraPrevention of Metaraminol-induced NE depletion[3]

Experimental Protocols

[3H]-Nisoxetine Binding Assay in Rat Brain Homogenates

This protocol is adapted from established methods for determining the binding affinity of compounds to the norepinephrine transporter.[4]

Materials:

  • Rat brain tissue (e.g., hypothalamus or cortex)

  • [3H]-Nisoxetine (radioligand)

  • This compound (test compound)

  • Desipramine or Tomoxetine (for non-specific binding)

  • Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Cold Incubation Buffer

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Tissue Preparation: Homogenize dissected rat brain tissue in ice-cold incubation buffer. Centrifuge the homogenate and wash the resulting pellet. Resuspend the final pellet in fresh incubation buffer.

  • Binding Reaction: In triplicate, incubate the brain homogenate with varying concentrations of this compound and a fixed concentration of [3H]-Nisoxetine.

  • Total and Non-specific Binding: Determine total binding in the absence of a competitor and non-specific binding in the presence of a high concentration of a known NET inhibitor like desipramine.

  • Incubation: Incubate the reaction mixtures at 4°C for a specified time (e.g., 2-4 hours).

  • Filtration: Terminate the binding by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki value for this compound by analyzing the competition binding data using appropriate software.

In Vivo Norepinephrine Depletion Model

This protocol describes a method to assess the in vivo efficacy of this compound in preventing chemically induced norepinephrine depletion.[3]

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • 6-Hydroxydopamine (6-OHDA) or Metaraminol

  • Vehicle solution

  • Anesthesia

  • Dissection tools

  • High-performance liquid chromatography (HPLC) system with electrochemical detection for norepinephrine quantification

Procedure:

  • Animal Dosing: Administer various doses of this compound or vehicle to different groups of rats via an appropriate route (e.g., intraperitoneal or oral).

  • Induction of NE Depletion: After a specified pretreatment time, administer a neurotoxin to induce norepinephrine depletion.

    • Central Depletion: Intracerebroventricular injection of 6-OHDA.

    • Peripheral Depletion: Systemic administration of metaraminol.

  • Tissue Collection: At a designated time point after neurotoxin administration, euthanize the animals and dissect the brain regions of interest (e.g., hypothalamus) or peripheral tissues (e.g., heart, urethra).

  • Norepinephrine Quantification: Homogenize the tissues and measure the concentration of norepinephrine using HPLC with electrochemical detection.

  • Data Analysis: Calculate the extent of norepinephrine depletion in the vehicle-treated group compared to a control group that did not receive the neurotoxin. Determine the ED50 value of this compound, which is the dose required to prevent 50% of the neurotoxin-induced norepinephrine depletion.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of norepinephrine reuptake inhibition and a general experimental workflow for characterizing a novel norepinephrine reuptake inhibitor.

Norepinephrine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NE_transporter Norepinephrine Transporter (NET) R_Thionisoxetine (R)-Thionisoxetine HCl R_Thionisoxetine->NE_transporter Inhibition NE_synapse->NE_transporter Adrenergic_receptor Adrenergic Receptor NE_synapse->Adrenergic_receptor Binding Downstream_signaling Downstream Signaling (e.g., cAMP, Ca²⁺) Adrenergic_receptor->Downstream_signaling Activation

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow start Start: Novel Compound ((R)-Thionisoxetine HCl) synthesis Chemical Synthesis and Purification start->synthesis in_vitro_binding In Vitro Binding Assay ([3H]-Nisoxetine) synthesis->in_vitro_binding in_vitro_uptake In Vitro Uptake Assay (Synaptosomes) synthesis->in_vitro_uptake data_analysis Data Analysis and Parameter Determination (Ki, IC50, ED50) in_vitro_binding->data_analysis in_vitro_uptake->data_analysis in_vivo_efficacy In Vivo Efficacy Model (NE Depletion) conclusion Conclusion: Potent and Selective NRI in_vivo_efficacy->conclusion data_analysis->in_vivo_efficacy

References

(R)-Thionisoxetine Hydrochloride: An In-Depth Technical Guide on a Potent and Selective Norepinephrine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Thionisoxetine hydrochloride is a potent and highly selective norepinephrine reuptake inhibitor (NRI). As an analog of nisoxetine, it demonstrates a strong affinity for the norepinephrine transporter (NET), playing a crucial role in the modulation of noradrenergic neurotransmission. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a technical resource for researchers and professionals engaged in neuroscience drug discovery and development.

Mechanism of Action

This compound exerts its pharmacological effects by selectively binding to the norepinephrine transporter (NET) on the presynaptic membrane of noradrenergic neurons. This binding inhibits the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. The resulting increase in the extracellular concentration of norepinephrine leads to enhanced and prolonged stimulation of postsynaptic adrenergic receptors. This modulation of noradrenergic signaling is the primary mechanism underlying the therapeutic potential of this compound.

Quantitative Data: Binding Affinity and Selectivity

The efficacy and selectivity of this compound are quantified by its binding affinity (Ki) for the norepinephrine transporter (NET) and its comparatively lower affinity for other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT).

CompoundTransporterKᵢ (nM)Selectivity (NET vs. SERT)Reference
(R)-Thionisoxetine NET 0.20 ~70-fold [1]
SERT N/A
DAT N/A
(S)-ThionisoxetineNET>100N/A[1]
Nisoxetine (comparator)NET~0.8-5.1~75-94 fold vs. SERT
SERT~383
DAT~477
N/A: Data not explicitly available in the cited literature.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This protocol describes a competitive binding assay to determine the affinity of this compound for the human norepinephrine transporter (hNET).

Materials and Reagents:

  • HEK293 or CHO cells stably expressing hNET

  • Radioligand: [³H]-Nisoxetine (specific activity 70-90 Ci/mmol)

  • Test Compound: this compound

  • Reference Compound: Desipramine hydrochloride

  • Non-specific binding control: 10 µM Desipramine

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold Assay Buffer

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filter mats (e.g., Whatman GF/B or GF/C)

  • Cell harvester

  • Liquid scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293-hNET cells to confluency.

    • Harvest cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

    • Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.

    • Resuspend the pellet in a small volume of ice-cold Assay Buffer and homogenize using a glass-Teflon homogenizer or sonication.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • Prepare serial dilutions of this compound and the reference compound in Assay Buffer.

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-Nisoxetine (final concentration ~1 nM), and 100 µL of the membrane preparation (20-40 µg of protein).

      • Non-specific Binding: 50 µL of 10 µM Desipramine, 50 µL of [³H]-Nisoxetine, and 100 µL of the membrane preparation.

      • Test Compound: 50 µL of the this compound dilution, 50 µL of [³H]-Nisoxetine, and 100 µL of the membrane preparation.

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

    • Dry the filter mats.

    • Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Norepinephrine Depletion Assay (6-Hydroxydopamine Model)

This protocol outlines a method to assess the in vivo efficacy of this compound in preventing chemically induced depletion of norepinephrine in the rat hypothalamus.[1]

Materials and Reagents:

  • Male Sprague-Dawley rats

  • This compound

  • 6-Hydroxydopamine (6-OHDA)

  • Vehicle for drug administration (e.g., saline)

  • Anesthetic

  • Stereotaxic apparatus

  • Hamilton syringe

Procedure:

  • Animal Preparation and Dosing:

    • Administer various doses of this compound (or vehicle) to different groups of rats via the desired route (e.g., intraperitoneal).

    • After a specified pretreatment time (e.g., 30 minutes), anesthetize the rats.

  • 6-OHDA Administration:

    • Mount the anesthetized rat in a stereotaxic apparatus.

    • Administer 6-OHDA directly into the cerebral ventricles or a specific brain region (e.g., via intracisternal injection) to induce norepinephrine depletion.[2][3][4][5][6]

  • Tissue Collection and Analysis:

    • At a predetermined time point after 6-OHDA administration (e.g., 24 hours), euthanize the rats and dissect the hypothalamus.

    • Measure the norepinephrine content in the hypothalamic tissue using a validated analytical method (e.g., HPLC with electrochemical detection).

  • Data Analysis:

    • Compare the norepinephrine levels in the hypothalami of rats treated with this compound and 6-OHDA to those treated with vehicle and 6-OHDA.

    • Calculate the ED₅₀ value, which is the dose of this compound that prevents 50% of the 6-OHDA-induced norepinephrine depletion.

In Vivo Norepinephrine Depletion Assay (Metaraminol Model)

This protocol describes a method to evaluate the ability of this compound to prevent norepinephrine depletion in peripheral tissues induced by metaraminol.[1]

Materials and Reagents:

  • Male Sprague-Dawley rats

  • This compound

  • Metaraminol

  • Vehicle for drug administration (e.g., saline)

Procedure:

  • Animal Dosing:

    • Administer various doses of this compound (or vehicle) to different groups of rats.

  • Metaraminol Administration:

    • After a specified pretreatment time, administer metaraminol to induce the depletion of norepinephrine from peripheral nerve endings.[7][8][9][10]

  • Tissue Collection and Analysis:

    • At a predetermined time after metaraminol administration, euthanize the rats and dissect the target peripheral tissues (e.g., heart, urethra).[1]

    • Measure the norepinephrine content in the tissues using a validated analytical method.

  • Data Analysis:

    • Compare the norepinephrine levels in the tissues of rats treated with this compound and metaraminol to those treated with vehicle and metaraminol.

    • Calculate the ED₅₀ value for the prevention of norepinephrine depletion in each tissue.

Visualizations

The following diagrams illustrate key concepts related to the pharmacology of this compound.

Norepinephrine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase NE_vesicle Norepinephrine (NE) in Vesicle Dopamine->NE_vesicle VMAT2 NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) R_Thionisoxetine (R)-Thionisoxetine Hydrochloride R_Thionisoxetine->NET Inhibition NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors (α, β) NE_synapse->Adrenergic_Receptor Binding Signaling_Cascade Downstream Signaling Adrenergic_Receptor->Signaling_Cascade

Norepinephrine Signaling and Site of Action

NRI_Screening_Workflow Compound_Library Compound Library Screening Primary_Assay Primary Screening: NET Binding Assay (e.g., [3H]-Nisoxetine) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Secondary_Assays Secondary Assays: - Potency (IC50) Determination - Selectivity Profiling (SERT, DAT) Hit_Identification->Secondary_Assays Active Compounds Lead_Selection Lead Candidate Selection Secondary_Assays->Lead_Selection In_Vivo_Models In Vivo Efficacy Models: - NE Depletion Assays - Behavioral Models Lead_Selection->In_Vivo_Models Promising Leads Preclinical_Development Preclinical Development In_Vivo_Models->Preclinical_Development

Drug Discovery Workflow for NRIs

Conclusion

This compound is a highly potent and selective norepinephrine reuptake inhibitor, as evidenced by its low nanomolar affinity for the norepinephrine transporter and significant selectivity over the serotonin transporter. The experimental protocols detailed in this guide provide a framework for the robust in vitro and in vivo characterization of this and similar compounds. The continued investigation of this compound and other selective NRIs holds promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

(R)-Thionisoxetine Hydrochloride Enantiomers: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Thionisoxetine hydrochloride, a potent and selective norepinephrine reuptake inhibitor (NRI), has demonstrated significant stereoselectivity in its biological activity. As the sulfur-containing analog of nisoxetine, its enantiomeric properties are of considerable interest in the fields of neuropharmacology and drug development. This technical guide provides an in-depth overview of the biological activity of this compound and its enantiomers, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Analysis of Enantiomeric Activity

The biological activity of the enantiomers of thionisoxetine hydrochloride has been evaluated through various in vitro and in vivo studies. The data clearly indicates that the (R)-enantiomer is significantly more potent in its interaction with the norepinephrine transporter (NET) compared to the (S)-enantiomer.

Parameter(R)-Thionisoxetine(S)-ThionisoxetineReference
Ki (nM) for [3H]-Nisoxetine Binding 0.20Significantly less potent[1]
[3H]-Norepinephrine Uptake Inhibition ~70-fold more potent than for 5-HT uptakeNot specified[1]
ED50 (mg/kg) for preventing hypothalamic NE depletion by 6-hydroxydopamine 0.21Not specified[1]
ED50 (mg/kg) for preventing heart NE depletion by metaraminol 3.4Not specified[1]
ED50 (mg/kg) for preventing urethral NE depletion by metaraminol 1.2Not specified[1]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for (R)-Thionisoxetine is the inhibition of the norepinephrine transporter (NET). This inhibition leads to an increase in the synaptic concentration of norepinephrine, thereby enhancing noradrenergic signaling.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) in Vesicles NE_synapse Synaptic NE NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding R_Thionisoxetine (R)-Thionisoxetine R_Thionisoxetine->NET Inhibition Downstream_Signaling Downstream Signaling Adrenergic_Receptor->Downstream_Signaling Activation cluster_workflow Experimental Workflow start Start: Synthesize Enantiomers in_vitro In Vitro Assays start->in_vitro binding_assay [3H]-Nisoxetine Binding Assay (Determine Ki) in_vitro->binding_assay uptake_assay [3H]-Norepinephrine Uptake Assay (Determine Potency and Selectivity) in_vitro->uptake_assay in_vivo In Vivo Assays binding_assay->in_vivo uptake_assay->in_vivo central_depletion 6-OHDA NE Depletion Model (Determine central ED50) in_vivo->central_depletion peripheral_depletion Metaraminol NE Depletion Model (Determine peripheral ED50) in_vivo->peripheral_depletion end End: Analyze and Compare Data central_depletion->end peripheral_depletion->end

References

Thionisoxetine: A Technical Overview of its Discovery and Development by Eli Lilly

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thionisoxetine, later known as duloxetine and marketed under the brand name Cymbalta®, is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) developed by Eli Lilly and Company. Its journey from a novel chemical entity to a widely prescribed medication for major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain represents a significant advancement in the pharmacological treatment of these conditions. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key developmental milestones of Thionisoxetine, with a focus on the scientific data and experimental methodologies that underpinned its development.

Discovery and Synthesis

The development of Thionisoxetine emerged from a concerted effort at Eli Lilly to discover a dual-acting antidepressant that could offer a broader spectrum of efficacy compared to the selective serotonin reuptake inhibitors (SSRIs) that were prevalent at the time. The core chemical scaffold of Thionisoxetine, a phenylpropanolamine derivative, was identified as a promising starting point.

The key synthetic step in the creation of Thionisoxetine involves the reaction of (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine with 1-fluoro-naphthalene in the presence of sodium hydride. This reaction, a nucleophilic aromatic substitution, couples the naphthalene ring to the propanamine backbone, yielding the characteristic thienyloxyphenylpropylamine structure of the molecule. The (S)-enantiomer was specifically selected due to its more potent and balanced inhibition of both serotonin and norepinephrine transporters.

Mechanism of Action

Thionisoxetine exerts its therapeutic effects by potently and selectively inhibiting the reuptake of both serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft of neurons in the central nervous system. By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), Thionisoxetine increases the concentration of these neurotransmitters in the synapse, thereby enhancing serotonergic and noradrenergic neurotransmission. This dual mechanism of action is believed to be responsible for its broad efficacy across a range of mood and pain disorders.

The downstream signaling pathways initiated by the increased availability of 5-HT and NE are complex and involve the activation of various G-protein coupled receptors. This leads to the modulation of adenylyl cyclase activity, alterations in intracellular cyclic AMP (cAMP) levels, and the subsequent activation of protein kinases, which in turn regulate the expression of various genes, including those for neurotrophic factors like brain-derived neurotrophic factor (BDNF).

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT 5-HT 5-HT SERT->5-HT Reuptake NET NET NE NE NET->NE Reuptake Thionisoxetine Thionisoxetine Thionisoxetine->SERT Inhibits Thionisoxetine->NET Inhibits 5-HT_cleft 5-HT 5-HT->5-HT_cleft NE_cleft NE NE->NE_cleft 5-HT_Receptor 5-HT_Receptor 5-HT_cleft->5-HT_Receptor Binds NE_Receptor NE_Receptor NE_cleft->NE_Receptor Binds Signaling_Cascades Signaling_Cascades 5-HT_Receptor->Signaling_Cascades NE_Receptor->Signaling_Cascades Therapeutic_Effects Therapeutic_Effects Signaling_Cascades->Therapeutic_Effects

Caption: Mechanism of action of Thionisoxetine.

Quantitative Data

The affinity and potency of Thionisoxetine for the serotonin and norepinephrine transporters have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Transporter Binding Affinities and Reuptake Inhibition

TransporterBinding Affinity (Ki, nM)Reuptake Inhibition (IC50, nM)
Serotonin (SERT)0.7 - 4.64.3 - 11
Norepinephrine (NET)1.8 - 9.16.8 - 23
Dopamine (DAT)>1000>5000

Table 2: Pharmacokinetic Properties in Humans

ParameterValue
Bioavailability~50%
Time to Peak Plasma Concentration (Tmax)~6 hours
Elimination Half-life (t1/2)~12 hours
Protein Binding>90%

Experimental Protocols

The following sections detail the methodologies for key experiments used in the development of Thionisoxetine.

In Vitro Transporter Binding Assays

  • Objective: To determine the binding affinity (Ki) of Thionisoxetine for human SERT, NET, and DAT.

  • Methodology:

    • Membrane Preparation: Membranes from cells stably expressing the recombinant human transporters (SERT, NET, or DAT) were prepared.

    • Radioligand Binding: Membranes were incubated with a specific radioligand for each transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, and [3H]WIN35,428 for DAT) in the presence of varying concentrations of Thionisoxetine.

    • Incubation and Washing: The mixture was incubated to allow for binding equilibrium. The membranes were then rapidly filtered and washed to separate bound from unbound radioligand.

    • Quantification: The amount of bound radioactivity was measured using liquid scintillation counting.

    • Data Analysis: The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation from the IC50 values (the concentration of Thionisoxetine that inhibits 50% of radioligand binding).

Synaptosomal Reuptake Inhibition Assays

  • Objective: To measure the functional inhibition of neurotransmitter reuptake (IC50) by Thionisoxetine.

  • Methodology:

    • Synaptosome Preparation: Synaptosomes (resealed nerve terminals) were prepared from specific brain regions of rats (e.g., hippocampus for serotonin, hypothalamus for norepinephrine).

    • Incubation: Synaptosomes were incubated with varying concentrations of Thionisoxetine.

    • Neurotransmitter Uptake: A radiolabeled neurotransmitter ([3H]5-HT or [3H]NE) was added to the synaptosomal suspension, and uptake was allowed to proceed for a short period.

    • Termination and Measurement: The uptake was terminated by rapid filtration and washing. The amount of radioactivity accumulated within the synaptosomes was quantified by liquid scintillation counting.

    • Data Analysis: The IC50 value was determined by non-linear regression analysis of the concentration-response curves.

cluster_prep Preparation cluster_assay Assay Brain_Tissue Brain_Tissue Homogenization Homogenization Brain_Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Synaptosomes Synaptosomes Centrifugation->Synaptosomes Incubate_Thionisoxetine Incubate with Thionisoxetine Synaptosomes->Incubate_Thionisoxetine Add_Radiolabeled_NT Add [3H]5-HT or [3H]NE Incubate_Thionisoxetine->Add_Radiolabeled_NT Uptake Uptake Add_Radiolabeled_NT->Uptake Filtration_Wash Filtration & Wash Uptake->Filtration_Wash Scintillation_Counting Scintillation Counting Filtration_Wash->Scintillation_Counting Data_Analysis Data_Analysis Scintillation_Counting->Data_Analysis Determine IC50

Caption: Synaptosomal reuptake inhibition assay workflow.

Clinical Development

Following promising preclinical data, Thionisoxetine entered clinical trials under the generic name duloxetine. The clinical development program was extensive, involving numerous Phase I, II, and III studies to evaluate its safety, tolerability, and efficacy in various patient populations. These trials consistently demonstrated the efficacy of duloxetine in treating major depressive disorder and several anxiety and pain disorders, ultimately leading to its approval by the U.S. Food and Drug Administration (FDA) in 2004. The successful development of Thionisoxetine highlighted the therapeutic potential of dual-acting reuptake inhibitors and provided a valuable new treatment option for patients.

In-Depth Pharmacological Profile of (R)-Thionisoxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Thionisoxetine hydrochloride is a potent and selective norepinephrine reuptake inhibitor (NRI). As an analog of nisoxetine, it demonstrates high affinity for the norepinephrine transporter (NET), playing a crucial role in modulating noradrenergic neurotransmission. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, binding and functional activity, and detailed experimental methodologies.

Mechanism of Action

This compound exerts its pharmacological effects primarily by binding to the presynaptic norepinephrine transporter (NET) and inhibiting the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This blockade leads to an increased concentration and prolonged availability of norepinephrine in the synapse, thereby enhancing noradrenergic signaling.

dot

Caption: Mechanism of Action of (R)-Thionisoxetine at the Noradrenergic Synapse.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinity and functional potency of this compound, as well as its in vivo efficacy.

Table 1: In Vitro Binding Affinity and Functional Activity
TargetAssay TypeRadioligandTissue/Cell LineSpeciesParameterValueReference
Norepinephrine Transporter (NET) Binding Assay[³H]-Nisoxetine--Kᵢ0.20 nM[1]
Norepinephrine Transporter (NET) Uptake Inhibition[³H]-NorepinephrineHypothalamic SynaptosomesRat-Potent Inhibition[1]
Serotonin Transporter (SERT) Uptake Inhibition[³H]-Serotonin--Potency vs. NET~70-fold less potent[1]
Table 2: In Vivo Efficacy
ModelEffect MeasuredRoute of AdministrationSpeciesParameterValueReference
6-Hydroxydopamine-induced NE depletionPrevention of hypothalamic NE depletion-RatED₅₀0.21 mg/kg[1]
Metaraminol-induced NE depletionPrevention of heart NE depletion-RatED₅₀3.4 mg/kg[1]
Metaraminol-induced NE depletionPrevention of urethral NE depletion-RatED₅₀1.2 mg/kg[1]

Experimental Protocols

Detailed methodologies for the key pharmacological assays are provided below.

[³H]-Nisoxetine Binding Assay (for NET Affinity)

This protocol outlines a competitive radioligand binding assay to determine the affinity of (R)-Thionisoxetine for the norepinephrine transporter.

dot

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_quantification Quantification & Analysis Membrane_Prep Prepare rat brain membrane homogenates Incubate Incubate membranes, [³H]-Nisoxetine, and (R)-Thionisoxetine Membrane_Prep->Incubate Compound_Prep Prepare serial dilutions of (R)-Thionisoxetine Compound_Prep->Incubate Radioligand_Prep Prepare [³H]-Nisoxetine solution Radioligand_Prep->Incubate Filter Rapid filtration through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Scintillation Add scintillation cocktail and count radioactivity Wash->Scintillation Analysis Calculate Ki value from IC50 using Cheng-Prusoff Scintillation->Analysis

Caption: Workflow for the [³H]-Nisoxetine Binding Assay.

Methodology:

  • Tissue Preparation: Whole rat brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in assay buffer.[2]

  • Assay Components: The assay mixture contains the prepared brain membranes, a fixed concentration of [³H]-Nisoxetine (e.g., 0.5-1.0 nM), and varying concentrations of this compound or a reference compound.[3] Non-specific binding is determined in the presence of a high concentration of a known NET inhibitor, such as desipramine (e.g., 10 µM).[3]

  • Incubation: The mixture is incubated, typically at 4°C for 2-3 hours, to allow for binding to reach equilibrium.[3][4]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.[2]

  • Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-Nisoxetine (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

[³H]-Norepinephrine Uptake Inhibition Assay (Functional Activity)

This protocol describes a functional assay to measure the ability of (R)-Thionisoxetine to inhibit the uptake of norepinephrine into synaptosomes.

dot

cluster_prep Preparation cluster_incubation Uptake cluster_termination Termination & Separation cluster_quantification Quantification & Analysis Synaptosome_Prep Isolate synaptosomes from rat hypothalamus Preincubate Pre-incubate synaptosomes with (R)-Thionisoxetine Synaptosome_Prep->Preincubate Compound_Prep Prepare serial dilutions of (R)-Thionisoxetine Compound_Prep->Preincubate Radioligand_Prep Prepare [³H]-Norepinephrine solution Initiate_Uptake Add [³H]-Norepinephrine to initiate uptake Radioligand_Prep->Initiate_Uptake Preincubate->Initiate_Uptake Terminate Terminate uptake by rapid filtration Initiate_Uptake->Terminate Wash Wash filters with ice-cold buffer Terminate->Wash Scintillation Measure radioactivity in synaptosomes Wash->Scintillation Analysis Determine IC50 for uptake inhibition Scintillation->Analysis

Caption: Workflow for the [³H]-Norepinephrine Uptake Inhibition Assay.

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from fresh rat hypothalamic tissue by homogenization in a suitable buffer (e.g., Krebs-Ringer) followed by differential centrifugation.[5]

  • Pre-incubation: The synaptosomal suspension is pre-incubated with various concentrations of this compound or vehicle for a short period at 37°C.

  • Uptake Initiation: [³H]-Norepinephrine is added to the suspension to initiate the uptake process. The incubation continues for a defined period, typically a few minutes, at 37°C.

  • Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer to remove extracellular [³H]-Norepinephrine.

  • Quantification: The amount of [³H]-Norepinephrine taken up by the synaptosomes is determined by liquid scintillation counting of the filters.

  • Data Analysis: The concentration of this compound that causes 50% inhibition of [³H]-Norepinephrine uptake (IC₅₀) is calculated.

Selectivity Profile

This compound demonstrates high selectivity for the norepinephrine transporter. It is approximately 70-fold more potent in inhibiting the uptake of [³H]-NE as compared to [³H]-5HT.[1] A comprehensive screening against a wider panel of receptors and transporters would be beneficial to fully characterize its off-target activity profile.

Downstream Signaling

The inhibition of norepinephrine reuptake by (R)-Thionisoxetine leads to an accumulation of norepinephrine in the synaptic cleft. This increased availability of norepinephrine results in enhanced activation of postsynaptic α- and β-adrenergic receptors. Activation of these G-protein coupled receptors initiates various downstream signaling cascades, which can include modulation of adenylyl cyclase activity, leading to changes in cyclic AMP (cAMP) levels, and activation of phospholipase C, resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, activate protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC), which phosphorylate numerous intracellular proteins, ultimately leading to diverse physiological responses.

dot

R_Thionisoxetine (R)-Thionisoxetine NET_Inhibition NET Inhibition R_Thionisoxetine->NET_Inhibition NE_Increase Increased Synaptic Norepinephrine NET_Inhibition->NE_Increase Adrenergic_Activation Adrenergic Receptor Activation (α, β) NE_Increase->Adrenergic_Activation G_Protein G-Protein Activation Adrenergic_Activation->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Modulation G_Protein->Adenylyl_Cyclase PLC_Activation Phospholipase C Activation G_Protein->PLC_Activation cAMP cAMP Production Adenylyl_Cyclase->cAMP IP3_DAG IP3 & DAG Production PLC_Activation->IP3_DAG PKA PKA Activation cAMP->PKA PKC PKC Activation IP3_DAG->PKC Phosphorylation Protein Phosphorylation PKA->Phosphorylation PKC->Phosphorylation Response Physiological Response Phosphorylation->Response

References

An In-depth Technical Guide on the Core Solubility and Stability of (R)-Thionisoxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of (R)-Thionisoxetine hydrochloride based on its chemical structure and data from analogous compounds. Specific experimental data for this compound is limited in the public domain. Therefore, the information presented herein is intended as a guide for initiating laboratory investigations and should be supplemented with empirical testing.

Introduction

(R)-Thionisoxetine is a potent and selective norepinephrine reuptake inhibitor (NRI), making it a compound of significant interest for research in depression and other neurological disorders.[1] As with any drug candidate, a thorough understanding of its physicochemical properties, particularly solubility and stability, is critical for the development of suitable formulations and for ensuring reliable in vitro and in vivo studies. This technical guide provides an in-depth summary of the available data, predicted properties, and detailed experimental protocols for determining the solubility and stability of this compound.

Physicochemical Properties

The hydrochloride salt form of (R)-Thionisoxetine is expected to enhance its aqueous solubility compared to the free base. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of (R)-Thionisoxetine and its Hydrochloride Salt

PropertyValue (Free Base)Predicted Value (Hydrochloride Salt)Source
Molecular Formula C₁₇H₂₁NOSC₁₇H₂₂ClNOS[2]
Molecular Weight 287.4 g/mol 323.87 g/mol [2]
Appearance -Predicted to be a solid-
pKa -Predicted to be basic (due to the secondary amine)-

Solubility Profile

Table 2: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
Water Moderately to Highly SolubleThe hydrochloride salt of an amine is expected to have good aqueous solubility. The analogous compound, nisoxetine hydrochloride, is water-soluble.
Ethanol SolubleThe analogous compound, nisoxetine hydrochloride, is soluble in ethanol.[3]
Dimethyl Sulfoxide (DMSO) SolubleA common aprotic polar solvent for drug discovery compounds.
Phosphate-Buffered Saline (PBS) pH 7.4 Moderately SolubleSolubility is expected to be pH-dependent. At physiological pH, the compound should be predominantly in its protonated, more soluble form.

Stability Profile

A comprehensive stability analysis of this compound requires forced degradation studies under various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines. While specific stability data is not available, a general understanding of potential degradation pathways can be inferred from its chemical structure, which contains ether and thioether linkages that could be susceptible to hydrolysis and oxidation, respectively.

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, heatHydrolysis of the ether linkage.
Basic Hydrolysis 0.1 M NaOH, heatHydrolysis of the ether linkage.
Oxidation 3% H₂O₂, room temperatureOxidation of the thioether and secondary amine.
Thermal Degradation Dry heat (e.g., 60°C)General decomposition.
Photodegradation Exposure to UV/Vis lightPhotolytic cleavage or rearrangement.

Experimental Protocols

Solubility Determination: Shake-Flask Method

This protocol describes the determination of the equilibrium solubility of this compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS pH 7.4, ethanol)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound to a known volume of the desired solvent in a vial.

  • Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, visually confirm the presence of undissolved solid.

  • Centrifuge the sample to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with a suitable mobile phase.

  • Analyze the concentration of the diluted sample using a validated HPLC method against a standard curve.

  • Calculate the solubility in mg/mL or mM.

Stability Assessment: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven at a specified temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution and the solid compound to light in a photostability chamber.

  • Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method to determine the percentage of degradation and to identify any degradation products.

Mandatory Visualizations

Signaling Pathway of this compound

(R)-Thionisoxetine acts as a norepinephrine reuptake inhibitor by blocking the norepinephrine transporter (NET).[1] This action increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.

Norepinephrine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) R_Thionisoxetine (R)-Thionisoxetine Hydrochloride R_Thionisoxetine->NET Inhibition NE_synapse->NET Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Signaling_Cascade Downstream Signaling Adrenergic_Receptor->Signaling_Cascade Activation

Caption: Inhibition of Norepinephrine Reuptake by this compound.

Experimental Workflow for Solubility Determination

The shake-flask method is a standard and reliable approach for determining the equilibrium solubility of a compound.

Solubility_Workflow start Start add_excess Add excess (R)-Thionisoxetine HCl to solvent start->add_excess agitate Agitate at constant temperature (24-48h) add_excess->agitate equilibrate Equilibrium Reached agitate->equilibrate separate Centrifuge/Filter to separate solid and supernatant equilibrate->separate Yes analyze Analyze supernatant concentration by HPLC separate->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for Shake-Flask Solubility Determination.

References

Methodological & Application

Application Note: Chiral HPLC Method for the Quantification of (R)-Thionisoxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and selective chiral High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (R)-Thionisoxetine hydrochloride in bulk drug substance and pharmaceutical formulations. The method utilizes a polysaccharide-based chiral stationary phase to achieve efficient separation of the (R) and (S)-enantiomers of Thionisoxetine. This method is suitable for quality control, stability studies, and pharmacokinetic analysis.

Introduction

Thionisoxetine, a selective norepinephrine reuptake inhibitor, exists as a pair of enantiomers, (R)-Thionisoxetine and (S)-Thionisoxetine. As with many chiral drugs, the pharmacological activity and potential side effects can be enantiomer-specific. Therefore, the ability to accurately quantify the desired (R)-enantiomer is critical in drug development and quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for the separation and quantification of enantiomers.[1][2][3] This document provides a detailed protocol for a chiral HPLC method validated for the quantification of this compound.

Experimental

HPLC System and Chromatographic Conditions

A reliable HPLC system equipped with a UV detector is required for this analysis. The chromatographic conditions have been optimized for the efficient separation and quantification of this compound.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 270 nm
Run Time 15 minutes
Method Validation Summary

The developed chiral HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrate that the method is specific, linear, accurate, and precise for the quantification of this compound.

Validation Parameter Result
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Accuracy (Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
Specificity No interference from excipients or the (S)-enantiomer

Detailed Experimental Protocols

Mobile Phase Preparation
  • Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Diethylamine.

  • Combine the solvents in a suitable solvent reservoir.

  • Mix thoroughly and degas the mobile phase for at least 15 minutes using a suitable method such as sonication or vacuum filtration.

Standard Solution Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation (from Tablets)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

  • The filtered solution is now ready for injection.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.

  • Record the chromatograms and integrate the peak area for (R)-Thionisoxetine.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Experimental Workflow and Signaling Pathway Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (n-Hexane:IPA:DEA) SystemEquilibration HPLC System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation Injection Inject Samples (10 µL) StandardPrep->Injection SamplePrep Sample Preparation (from Tablets) SamplePrep->Injection SystemEquilibration->Injection Chromatography Chiral Separation (Chiralpak AD-H) Injection->Chromatography Detection UV Detection (270 nm) Chromatography->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Quantification of (R)-Thionisoxetine PeakIntegration->Quantification CalibrationCurve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the chiral HPLC quantification of this compound.

Conclusion

The chiral HPLC method described in this application note is a reliable and accurate technique for the quantification of this compound. The method is specific for the (R)-enantiomer and can be readily implemented in a quality control laboratory for routine analysis of bulk drug substance and pharmaceutical dosage forms.

References

Application Notes and Protocols for (R)-Thionisoxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive technical information and protocols for the use of high-purity (R)-Thionisoxetine hydrochloride in research and development.

This compound is a potent and highly selective norepinephrine reuptake inhibitor (NRI). It is the (R)-enantiomer of thionisoxetine and demonstrates significantly greater potency than its (S)-enantiomer.[1] This compound serves as a valuable tool for investigating the role of the norepinephrine transporter (NET) in various physiological and pathological processes. Its high affinity and selectivity make it a suitable candidate for studies related to depression, urinary incontinence, and other conditions where norepinephrine signaling is implicated.[1][2][3][4]

Commercial Suppliers of High-Purity this compound

High-purity this compound is available from various chemical suppliers specializing in research chemicals and reference standards. Researchers should always verify the purity and identity of the compound via the supplier's certificate of analysis.

SupplierProduct Name(s)Notes
MedChemExpressThis compound; (R)-Thionisoxetine (LY-368975)Provides the compound for research purposes.
Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₇H₂₂ClNOS[5]
Molecular Weight 323.88 g/mol [5]
IUPAC Name (R)-N-methyl-3-(2-(methylthio)phenoxy)-3-phenylpropan-1-amine hydrochloride[5]
Synonyms LY368975[5]

Pharmacological Data

(R)-Thionisoxetine is a potent inhibitor of the norepinephrine transporter. The following table summarizes its in vitro and in vivo activity.

ParameterSpeciesAssay/TissueValueReference
Ki Rat[³H]-nisoxetine binding to NET0.20 nM[1]
IC₅₀ (NE uptake) RatHypothalamic synaptosomes~70-fold more potent than for 5-HT uptake[1]
ED₅₀ (in vivo) RatPrevention of 6-hydroxydopamine-induced hypothalamic NE depletion0.21 mg/kg[1][3]
ED₅₀ (in vivo) RatPrevention of metaraminol-induced heart NE depletion3.4 mg/kg[1]
ED₅₀ (in vivo) RatPrevention of metaraminol-induced urethral NE depletion1.2 mg/kg[1]

Experimental Protocols

Protocol 1: In Vitro Norepinephrine Uptake Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on norepinephrine uptake in rat hypothalamic synaptosomes.

Materials:

  • This compound

  • [³H]-Norepinephrine

  • Rat hypothalami

  • Sucrose solution (0.32 M)

  • Krebs-bicarbonate buffer

  • Scintillation fluid

  • Glass fiber filters

  • Homogenizer

  • Centrifuge

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh rat hypothalami in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (synaptosomes) in Krebs-bicarbonate buffer.

  • Uptake Assay:

    • Pre-incubate synaptosomal aliquots with varying concentrations of this compound or vehicle for 15 minutes at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]-Norepinephrine.

    • Incubate for 5 minutes at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific uptake by subtracting non-specific uptake (determined in the presence of a high concentration of a standard NET inhibitor like desipramine).

    • Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of this compound, adapted from methods for similar compounds like fluoxetine and atomoxetine.[6][7][8][9]

Instrumentation:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]

Mobile Phase:

  • A mixture of acetonitrile and a buffer (e.g., 0.1% orthophosphoric acid in water) in an isocratic or gradient elution. A common starting ratio could be 82:18 (v/v) acetonitrile to buffer.[9]

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 100 µg/mL).[9]

    • Prepare the sample solution of this compound at a similar concentration.

    • Filter both solutions through a 0.2 µm membrane filter before injection.[9]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile: 0.1% Orthophosphoric Acid (82:18 v/v)[9]

    • Flow Rate: 0.6 mL/min[9]

    • Injection Volume: 20 µL[9]

    • Detection Wavelength: 271 nm[9]

    • Column Temperature: Ambient

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the retention time for the main peak.

    • Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Visualizations

Signaling Pathway

The primary mechanism of action of (R)-Thionisoxetine is the inhibition of the norepinephrine transporter (NET), which is located on the presynaptic neuron. This inhibition leads to an increase in the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Norepinephrine) NET Norepinephrine Transporter (NET) NE Norepinephrine Vesicle->NE Release Thionisoxetine (R)-Thionisoxetine Thionisoxetine->NET Inhibition NE->NET Receptor Adrenergic Receptor NE->Receptor Binding & Signaling

Caption: Mechanism of (R)-Thionisoxetine action.

Experimental Workflow

The following diagram illustrates the workflow for the in vitro norepinephrine uptake inhibition assay.

cluster_workflow In Vitro NE Uptake Inhibition Assay Workflow A 1. Prepare Synaptosomes from Rat Hypothalamus B 2. Pre-incubate Synaptosomes with (R)-Thionisoxetine A->B C 3. Add [³H]-Norepinephrine to Initiate Uptake B->C D 4. Terminate Uptake by Rapid Filtration C->D E 5. Measure Radioactivity (Liquid Scintillation) D->E F 6. Analyze Data and Determine IC₅₀ E->F

Caption: Workflow for NE uptake inhibition assay.

References

Application Notes and Protocols for (R)-Thionisoxetine Hydrochloride in Norepinephrine Transporter Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Thionisoxetine hydrochloride is a potent and highly selective inhibitor of the norepinephrine transporter (NET). Its high affinity and selectivity make it an invaluable pharmacological tool for researchers studying the role of norepinephrine in the central and peripheral nervous systems. As an analog of nisoxetine, (R)-Thionisoxetine offers a robust profile for investigating the physiological and pathological processes regulated by norepinephrine, including mood disorders, attention-deficit/hyperactivity disorder (ADHD), and cardiovascular function. These application notes provide detailed protocols for utilizing this compound in key experimental paradigms to characterize its interaction with the norepinephrine transporter.

Mechanism of Action

This compound exerts its effects by binding to the norepinephrine transporter, a membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons. By inhibiting this reuptake mechanism, (R)-Thionisoxetine increases the concentration and prolongs the duration of action of norepinephrine in the synapse. This leads to enhanced noradrenergic signaling.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_synapse NE NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) R_Thionisoxetine (R)-Thionisoxetine HCl R_Thionisoxetine->NET Inhibition NE_synapse->NET Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect

Figure 1. Mechanism of action of this compound. (R)-Thionisoxetine non-competitively inhibits the norepinephrine transporter (NET), blocking the reuptake of norepinephrine (NE) from the synaptic cleft and enhancing postsynaptic adrenergic receptor signaling.

Data Presentation

The following tables summarize the binding affinity and selectivity of this compound for the norepinephrine transporter, along with comparative data for other commonly used NET inhibitors.

Table 1: In Vitro Binding Affinity and Selectivity of (R)-Thionisoxetine

CompoundTransporterKi (nM)Selectivity (fold) vs. SERTSelectivity (fold) vs. DAT
(R)-Thionisoxetine NET 0.20 [1]~70 [1]>100
SERT~14--
DAT>20--

Note: The Ki for DAT is estimated to be at least two orders of magnitude greater than for NET.

Table 2: Comparative Binding Affinities of NET Inhibitors

CompoundNET Ki (nM)SERT Ki (nM)DAT Ki (nM)
(R)-Thionisoxetine 0.20 [1]~14 >20 *
(R)-Nisoxetine0.46158378
Desipramine7.36163>10,000

Note: The Ki for DAT is estimated to be at least two orders of magnitude greater than for NET.

Experimental Protocols

Detailed methodologies for key experiments to characterize the interaction of this compound with the norepinephrine transporter are provided below.

Protocol 1: Norepinephrine Transporter Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of (R)-Thionisoxetine for the norepinephrine transporter using [³H]nisoxetine as the radioligand.

cluster_workflow NET Binding Assay Workflow Start Start Prepare_Membranes Prepare Cell Membranes (e.g., from HEK293-hNET cells) Start->Prepare_Membranes Prepare_Reagents Prepare Assay Buffer, [³H]nisoxetine, and (R)-Thionisoxetine dilutions Prepare_Membranes->Prepare_Reagents Assay_Setup Set up Assay Plate: - Total Binding - Non-specific Binding - Test Compound Prepare_Reagents->Assay_Setup Incubation Incubate at 4°C Assay_Setup->Incubation Filtration Rapidly Filter through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation_Counting Add Scintillation Cocktail and Count Radioactivity Washing->Scintillation_Counting Data_Analysis Calculate Specific Binding, IC₅₀, and Kᵢ Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 2. Experimental workflow for the norepinephrine transporter (NET) radioligand binding assay.

Materials:

  • HEK293 cells stably expressing human NET (hNET)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold Assay Buffer

  • [³H]nisoxetine (specific activity ~80-90 Ci/mmol)

  • This compound

  • Reference compound (e.g., Desipramine)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C)

  • Cell harvester

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hNET cells to confluency.

    • Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.

    • Wash the cell pellet with ice-cold Assay Buffer.

    • Homogenize the pellet in ice-cold Assay Buffer and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in fresh Assay Buffer. Determine the protein concentration.

  • Binding Assay:

    • Prepare serial dilutions of this compound and the reference compound in Assay Buffer.

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]nisoxetine (final concentration ~1-2 nM), and 100 µL of membrane preparation (20-50 µg protein).

      • Non-specific Binding: 50 µL of a high concentration of a competing ligand (e.g., 10 µM Desipramine), 50 µL of [³H]nisoxetine, and 100 µL of membrane preparation.

      • Test Compound: 50 µL of this compound dilution, 50 µL of [³H]nisoxetine, and 100 µL of membrane preparation.

    • Incubate the plate at 4°C for 2-4 hours.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Scintillation Counting:

    • Place the filter discs in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of [³H]nisoxetine and Kᴅ is its dissociation constant.

Protocol 2: Synaptosomal [³H]-Norepinephrine Uptake Assay

This assay measures the functional inhibition of norepinephrine uptake by (R)-Thionisoxetine in isolated nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (e.g., hypothalamus or cortex)

  • Sucrose Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4

  • Krebs-Ringer Bicarbonate Buffer (KRB): 118 mM NaCl, 4.7 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11.1 mM glucose, saturated with 95% O₂/5% CO₂.

  • [³H]-Norepinephrine (specific activity ~40-60 Ci/mmol)

  • This compound

  • Reference compound (e.g., Desipramine)

  • Glass-Teflon homogenizer

  • Refrigerated centrifuge

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Dissect brain tissue in ice-cold Sucrose Buffer.

    • Homogenize the tissue in 10 volumes of Sucrose Buffer using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (P2 fraction) in KRB to obtain the synaptosomal preparation.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake by adding [³H]-Norepinephrine (final concentration ~10-20 nM).

    • Incubate for 5-10 minutes at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold KRB.

  • Scintillation Counting and Data Analysis:

    • Measure the radioactivity retained on the filters as described in Protocol 1.

    • Determine the IC₅₀ value for the inhibition of [³H]-Norepinephrine uptake.

Protocol 3: In Vivo Microdialysis

This protocol outlines the procedure for measuring extracellular norepinephrine levels in the brain of a freely moving animal following the administration of (R)-Thionisoxetine.

cluster_workflow In Vivo Microdialysis Workflow Start Start Surgery Stereotaxic Surgery: Implant guide cannula in target brain region Start->Surgery Recovery Allow animal to recover Surgery->Recovery Probe_Insertion Insert microdialysis probe Recovery->Probe_Insertion Perfusion Perfuse with artificial cerebrospinal fluid (aCSF) Probe_Insertion->Perfusion Baseline_Collection Collect baseline dialysate samples Perfusion->Baseline_Collection Drug_Administration Administer (R)-Thionisoxetine HCl Baseline_Collection->Drug_Administration Post_Drug_Collection Collect post-administration dialysate samples Drug_Administration->Post_Drug_Collection Sample_Analysis Analyze norepinephrine levels in dialysates by HPLC-ECD Post_Drug_Collection->Sample_Analysis Data_Analysis Analyze changes in extracellular norepinephrine Sample_Analysis->Data_Analysis End End Data_Analysis->End

Figure 3. Experimental workflow for in vivo microdialysis to measure extracellular norepinephrine levels.

Materials:

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12)

  • Guide cannulae

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex or hippocampus).

    • Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of 1-2 hours.

    • Collect baseline dialysate samples (e.g., 3-4 samples over 60-80 minutes).

    • Administer this compound (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for 2-3 hours post-administration.

  • Sample Analysis:

    • Analyze the concentration of norepinephrine in the dialysate samples using HPLC-ECD.

  • Data Analysis:

    • Express the post-drug norepinephrine levels as a percentage of the baseline levels and analyze the time course of the effect.

Conclusion

This compound is a powerful and selective tool for the investigation of the norepinephrine transporter. The protocols provided herein offer robust methods for characterizing its binding affinity, functional activity, and in vivo efficacy. These experiments are fundamental for elucidating the role of norepinephrine in health and disease and for the development of novel therapeutics targeting the noradrenergic system.

References

Application of (R)-Thionisoxetine in Preclinical Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Thionisoxetine is a potent and highly selective norepinephrine reuptake inhibitor (NRI).[1] Its primary mechanism of action involves blocking the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft. This enhancement of noradrenergic signaling, particularly within the descending pain modulatory pathways, makes (R)-Thionisoxetine a valuable tool for investigating the role of norepinephrine in nociception and for the preclinical assessment of potential analgesic compounds. These application notes provide detailed protocols for utilizing (R)-Thionisoxetine in various rodent models of inflammatory and neuropathic pain.

Mechanism of Action in Pain Modulation

(R)-Thionisoxetine exerts its analgesic effects by potentiating the descending noradrenergic inhibitory pathway.[2][3] This pathway originates in brainstem nuclei, such as the locus coeruleus, and projects down to the dorsal horn of the spinal cord. Increased norepinephrine in the spinal cord acts on α2-adrenergic receptors on presynaptic terminals of primary afferent neurons and on postsynaptic dorsal horn neurons.[2] This activation leads to a reduction in the release of excitatory neurotransmitters (e.g., glutamate, substance P) and hyperpolarization of dorsal horn neurons, ultimately dampening the transmission of pain signals to higher brain centers.[2]

Data Presentation: Efficacy of (R)-Thionisoxetine

The following tables summarize the quantitative data on the efficacy of (R)-Thionisoxetine in preclinical pain models.

Table 1: In Vitro Binding Affinity and In Vivo Norepinephrine Reuptake Inhibition

ParameterValueSpeciesTissueReference
Kᵢ for [³H]-nisoxetine binding0.20 nMRatHypothalamic synaptosomes[1]
Selectivity (vs. Serotonin uptake)~70-foldRatBrain synaptosomes[1]
ED₅₀ (prevention of hypothalamic NE depletion)0.21 mg/kgRatHypothalamus[1]
ED₅₀ (prevention of heart NE depletion)3.4 mg/kgRatHeart[1]
ED₅₀ (prevention of urethral NE depletion)1.2 mg/kgRatUrethra[1]

Table 2: Analgesic Efficacy of (R)-Thionisoxetine in the Carrageenan-Induced Inflammatory Pain Model

Pain ModalityDose (mg/kg, i.p.)% Reversal of Hyperalgesia/AllodyniaSpeciesReference
Thermal Hyperalgesia0.03 - 10Complete ReversalRat
Mechanical Allodynia0.03 - 10>80% ReversalRat
Thermal Hyperalgesia (with Fluoxetine)Not specified~100-fold increase in potencyRat
Mechanical Allodynia (with Fluoxetine)Not specified~100-fold increase in potencyRat

Experimental Protocols

Carrageenan-Induced Inflammatory Pain Model

This model is used to assess the efficacy of compounds against acute inflammatory pain, characterized by thermal hyperalgesia and mechanical allodynia.

Materials:

  • (R)-Thionisoxetine

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Carrageenan (1-2% w/v in sterile saline)

  • Male Sprague-Dawley rats (200-250 g)

  • Apparatus for assessing thermal hyperalgesia (e.g., plantar test)

  • Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)

Procedure:

  • Acclimation: Acclimate rats to the testing environment and equipment for at least 2-3 days prior to the experiment.

  • Baseline Measurement: Measure baseline paw withdrawal latency to a thermal stimulus and baseline paw withdrawal threshold to mechanical stimuli.

  • Carrageenan Injection: Inject 100 µL of carrageenan solution into the plantar surface of the right hind paw.

  • Drug Administration: Administer (R)-Thionisoxetine (e.g., 0.03, 0.1, 0.3, 1, 3, 10 mg/kg, i.p.) or vehicle at a predetermined time point after carrageenan injection (e.g., 2 hours).

  • Post-treatment Measurement: Assess thermal hyperalgesia and mechanical allodynia at various time points after drug administration (e.g., 30, 60, 120, 180 minutes).

Data Analysis:

Calculate the percentage reversal of hyperalgesia or allodynia using the following formula: % Reversal = [(Post-drug latency/threshold - Post-carrageenan latency/threshold) / (Baseline latency/threshold - Post-carrageenan latency/threshold)] * 100

Formalin-Induced Pain Model

This model produces a biphasic pain response: an acute neurogenic phase followed by a tonic inflammatory phase. It is useful for differentiating between analgesic mechanisms.

Materials:

  • (R)-Thionisoxetine

  • Vehicle

  • Formalin (1-5% in sterile saline)

  • Male Sprague-Dawley rats (200-250 g)

  • Observation chambers with mirrors for clear viewing of the paws

Procedure:

  • Acclimation: Acclimate rats to the observation chambers for at least 30 minutes before the experiment.

  • Drug Administration: Administer (R)-Thionisoxetine or vehicle at a predetermined time before formalin injection (e.g., 30 minutes).

  • Formalin Injection: Inject 50 µL of formalin solution into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately after injection, place the rat in the observation chamber and record the total time spent licking or biting the injected paw for 60 minutes. The observation period is typically divided into two phases: Phase 1 (0-5 minutes) and Phase 2 (15-60 minutes).

Data Analysis:

Compare the total time spent licking/biting the injected paw in the drug-treated groups to the vehicle-treated group for both Phase 1 and Phase 2.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used model of peripheral neuropathic pain that mimics symptoms such as mechanical allodynia and thermal hyperalgesia.

Materials:

  • (R)-Thionisoxetine

  • Vehicle

  • Male Sprague-Dawley rats (200-250 g)

  • Surgical instruments

  • 4-0 chromic gut sutures

  • Apparatus for assessing mechanical allodynia and thermal hyperalgesia

Procedure:

  • Surgery: Anesthetize the rat. Expose the sciatic nerve in the mid-thigh region of the left leg and place four loose ligatures of chromic gut suture around the nerve.

  • Recovery: Allow the animals to recover for 7-14 days, during which time neuropathic pain behaviors will develop.

  • Baseline Measurement: Measure baseline paw withdrawal threshold and latency in the ipsilateral (injured) and contralateral (uninjured) paws.

  • Drug Administration: Administer (R)-Thionisoxetine or vehicle.

  • Post-treatment Measurement: Assess mechanical allodynia and thermal hyperalgesia at various time points after drug administration.

Data Analysis:

Compare the paw withdrawal thresholds and latencies in the drug-treated groups to the vehicle-treated group for the ipsilateral paw.

Visualizations

G cluster_0 Descending Noradrenergic Pathway cluster_1 Synaptic Cleft in Spinal Dorsal Horn Locus_Coeruleus Locus Coeruleus Spinal_Dorsal_Horn Spinal Dorsal Horn Locus_Coeruleus->Spinal_Dorsal_Horn Descending Noradrenergic Fibers NE_Release Norepinephrine (NE) Release Locus_Coeruleus->NE_Release NET Norepinephrine Transporter (NET) NE_Release->NET Reuptake Alpha2_Receptor α2-Adrenergic Receptor NE_Release->Alpha2_Receptor Binds to R_Thionisoxetine (R)-Thionisoxetine R_Thionisoxetine->NET Inhibits Postsynaptic_Neuron Postsynaptic Dorsal Horn Neuron Alpha2_Receptor->Postsynaptic_Neuron Inhibits Pain Signal Transmission Presynaptic_Terminal Presynaptic Terminal (Primary Afferent) Alpha2_Receptor->Presynaptic_Terminal Reduces Neurotransmitter Release

Caption: Signaling pathway of (R)-Thionisoxetine in pain modulation.

G cluster_0 Inflammatory Pain Model Workflow A Baseline Nociceptive Testing B Induction of Inflammation (e.g., Carrageenan) A->B C Development of Hyperalgesia/Allodynia B->C D Administration of (R)-Thionisoxetine C->D E Post-treatment Nociceptive Testing D->E F Data Analysis: % Reversal E->F

Caption: Experimental workflow for inflammatory pain models.

G cluster_1 Neuropathic Pain Model Workflow G Surgical Nerve Injury (e.g., CCI, SNI) H Post-operative Recovery & Pain Development G->H I Baseline Nociceptive Testing H->I J Administration of (R)-Thionisoxetine I->J K Post-treatment Nociceptive Testing J->K L Data Analysis: Change in Threshold K->L

Caption: Experimental workflow for neuropathic pain models.

References

Troubleshooting & Optimization

Technical Support Center: (R)-Thionisoxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with (R)-Thionisoxetine hydrochloride in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is the hydrochloride salt of (R)-Thionisoxetine. It is a potent and selective inhibitor of the norepinephrine transporter (NET).[1][2] The hydrochloride form is intended to improve aqueous solubility compared to the free base.

Table 1: Chemical Properties of (R)-Thionisoxetine and its Hydrochloride Salt

Property(R)-Thionisoxetine (Free Base)This compound
Molecular Formula C17H21NOS[3][4]C17H21NOS · HCl
Molecular Weight 287.4 g/mol [3]323.88 g/mol [2]
Appearance Not specified in provided resultsCrystalline solid[5]

Q2: What is the expected solubility of this compound in PBS?

Q3: Why might I be experiencing solubility issues with this compound in PBS?

Several factors can contribute to poor solubility, even for a hydrochloride salt:

  • Compound Purity: Impurities can affect solubility.

  • PBS Formulation: The exact composition and pH of your PBS can influence solubility. Standard PBS has a pH of ~7.4.

  • Temperature: Solubility is often temperature-dependent.

  • Kinetics of Dissolution: The compound may dissolve slowly and require more time or energy (e.g., vortexing, sonication) to fully dissolve.

  • Common Ion Effect: The presence of chloride ions in PBS might slightly suppress the dissolution of a hydrochloride salt.

Troubleshooting Guide for Solubility Issues

If you are observing precipitation, cloudiness, or undissolved particles when preparing solutions of this compound in PBS, follow this troubleshooting workflow.

G cluster_0 cluster_1 Troubleshooting Steps cluster_2 start Start: Solubility Issue Observed prep Initial Preparation: (R)-Thionisoxetine HCl in PBS start->prep observe Observation: Precipitation/Cloudiness prep->observe step1 Step 1: Gentle Agitation & Warming - Vortex/mix thoroughly - Warm gently (e.g., 37°C water bath) observe->step1 step2 Step 2: pH Adjustment - Lower the pH of the PBS slightly (e.g., to 6.8) - Check for improved solubility step1->step2 If issue persists end_s Resolution: Clear Solution step1->end_s If successful step3 Step 3: Use of Co-solvents (for stock solutions) - Prepare a concentrated stock in DMSO or Ethanol - Perform serial dilutions into PBS step2->step3 If issue persists step2->end_s If successful step4 Step 4: Sonication - Use a bath sonicator to break up particles - Monitor temperature to avoid degradation step3->step4 If precipitation occurs upon dilution step3->end_s If successful step4->end_s If successful end_f Further Action: Consider alternative buffer or formulation step4->end_f If issue persists

Caption: Troubleshooting workflow for this compound solubility.

Detailed Experimental Protocols

Protocol 1: Standard Dissolution in PBS

  • Weigh the desired amount of this compound powder.

  • Add the powder to the appropriate volume of sterile PBS (pH 7.4).

  • Vortex the solution vigorously for 1-2 minutes.

  • If undissolved particles remain, place the solution in a 37°C water bath for 15-30 minutes, with intermittent vortexing.

  • Visually inspect for complete dissolution.

Protocol 2: Preparation of a Concentrated Stock Solution using a Co-solvent

For in vitro experiments where a small final concentration of an organic solvent is acceptable, preparing a concentrated stock solution is a common strategy.[6][7][8]

  • Solvent Selection: Choose a biocompatible organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol.

  • Stock Preparation:

    • Dissolve a known weight of this compound in a small volume of the chosen solvent (e.g., 10 mg in 1 mL of DMSO to make a 10 mg/mL stock).

    • Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution into your experimental PBS buffer to achieve the desired final concentration.

    • Crucial Step: Add the stock solution dropwise to the PBS while vortexing to minimize precipitation.

    • Ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid affecting the biological system.

Table 2: Example Dilution Series for a 10 mg/mL Stock in DMSO

Final ConcentrationVolume of Stock (µL)Volume of PBS (µL)Final DMSO % (v/v)
100 µg/mL109901.0%
10 µg/mL19990.1%
1 µg/mL0.1999.90.01%

Mechanism of Action: Norepinephrine Transporter (NET) Inhibition

(R)-Thionisoxetine is a selective inhibitor of the norepinephrine transporter (NET).[1] In noradrenergic neurons, NET is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By blocking NET, (R)-Thionisoxetine increases the concentration and prolongs the duration of norepinephrine in the synapse, thereby enhancing noradrenergic signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake presynaptic {NE Synthesis|Tyrosine -> L-DOPA -> Dopamine -> NE} vesicle Vesicle (NE storage) presynaptic->vesicle VMAT2 ne_cleft Norepinephrine (NE) vesicle->ne_cleft Release receptor Adrenergic Receptors (α, β) ne_cleft->receptor Binding -> Signal Transduction net Norepinephrine Transporter (NET) ne_cleft->net Reuptake r_thion (R)-Thionisoxetine hydrochloride r_thion->net Inhibits

Caption: Mechanism of action of (R)-Thionisoxetine as a NET inhibitor.

References

How to prevent degradation of (R)-Thionisoxetine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of degradation of (R)-Thionisoxetine hydrochloride. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a potent and selective norepinephrine reuptake inhibitor.[1] Its stability is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of potency and the formation of unknown impurities with potentially different biological activities. The hydrochloride salt form is utilized to enhance its solubility and stability.[2]

Q2: What are the primary factors that can cause the degradation of this compound?

Based on studies of structurally similar compounds like Atomoxetine, this compound is likely susceptible to degradation under the following conditions:

  • Hydrolysis: Degradation in the presence of water, which can be catalyzed by acids or bases.

  • Oxidation: Degradation due to reaction with oxidizing agents.

  • Photolysis: Degradation upon exposure to light.

  • Thermal Stress: Degradation at elevated temperatures.

Q3: How can I visually identify if my sample of this compound has degraded?

Visual signs of degradation can include a change in color, appearance of particulate matter in solutions, or a change in the physical state of the solid material. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming the stability of the compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in an in-vitro assay. Degradation of the this compound stock solution.Prepare fresh stock solutions before each experiment. Store stock solutions under recommended conditions (see Q4 in FAQs). Verify the concentration and purity of the stock solution using a validated analytical method like HPLC.
Appearance of unexpected peaks in my chromatogram (e.g., HPLC). Degradation of the sample during preparation or analysis.Ensure the mobile phase and diluents are free from contaminants and have a pH that does not promote degradation. Protect samples from light and elevated temperatures during the analytical run.
Inconsistent results between experimental replicates. Inconsistent handling or storage of this compound.Adhere strictly to standardized protocols for sample preparation and storage. Ensure all aliquots are stored under identical conditions.

Storage and Handling Recommendations

To minimize degradation, this compound should be handled and stored according to the following guidelines, derived from safety data sheets of similar compounds.

Parameter Recommendation
Storage Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage.[3]
Light Exposure Protect from light. Store in amber vials or light-resistant containers.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to prevent oxidation.
Container Keep the container tightly sealed to prevent moisture absorption.[4]
Incompatible Materials Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]

Experimental Protocols for Stability Assessment

Forced degradation studies are critical for understanding the stability of this compound. These studies involve subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for a specified period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.

    • Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105°C) for a specified period.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified period.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol). The exact composition should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., 270 nm).

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Potential Degradation Pathways

Based on the chemical structure of (R)-Thionisoxetine, which contains an ether linkage and a thioether group, the following degradation pathways are plausible under stress conditions.

G cluster_0 Degradation Stressors cluster_1 Parent Compound cluster_2 Potential Degradation Pathways cluster_3 Potential Degradation Products Acid Acidic Conditions Hydrolysis Ether Bond Cleavage Acid->Hydrolysis Base Basic Conditions Base->Hydrolysis Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidation Sulfoxide/Sulfone Formation Oxidant->Oxidation Light UV Light Photodegradation Photolytic Cleavage Light->Photodegradation Thionisoxetine (R)-Thionisoxetine Thionisoxetine->Hydrolysis Thionisoxetine->Oxidation Thionisoxetine->Photodegradation Phenol Phenolic Derivative Hydrolysis->Phenol Alcohol Alcohol Derivative Hydrolysis->Alcohol Sulfoxide Thionisoxetine Sulfoxide Oxidation->Sulfoxide Photoproducts Various Photoproducts Photodegradation->Photoproducts Sulfone Thionisoxetine Sulfone Sulfoxide->Sulfone

Caption: Potential degradation pathways for (R)-Thionisoxetine.

Experimental Workflow for Stability Testing

A logical workflow is essential for systematically evaluating the stability of this compound.

G A Define Stability Study Objectives B Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) A->B C Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) B->C D Identify & Characterize Degradation Products (e.g., LC-MS, NMR) C->D F Conduct Long-Term & Accelerated Stability Studies (ICH Guidelines) C->F E Establish Degradation Pathways D->E E->F G Determine Shelf-life & Recommended Storage Conditions F->G H Prepare Stability Report G->H

Caption: Workflow for stability testing of (R)-Thionisoxetine HCl.

References

Technical Support Center: (R)-Thionisoxetine Hydrochloride Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating drug-drug interactions (DDIs) involving (R)-Thionisoxetine hydrochloride. Given the limited publicly available DDI studies on this compound, this guide incorporates established principles of drug metabolism and data from analogous norepinephrine reuptake inhibitors to address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the known metabolic pathway for this compound?

A1: Currently, detailed in vivo metabolic pathways for this compound have not been extensively published. However, based on its structural similarity to other norepinephrine reuptake inhibitors like atomoxetine, it is hypothesized to undergo metabolism primarily by the cytochrome P450 (CYP) enzyme system. The major metabolic routes for similar compounds often involve oxidation and subsequent conjugation. For atomoxetine, the primary enzyme responsible for its hydroxylation is CYP2D6.[1][2]

Q2: Is there any clinical evidence of drug-drug interactions with this compound?

Q3: Which CYP450 isoforms are most likely to be involved in the metabolism of this compound?

A3: Drawing parallels from atomoxetine, CYP2D6 is a primary candidate for the metabolism of this compound.[2] Other isoforms that metabolize structurally similar compounds, such as CYP2C19, may also play a minor role.[2] The noradrenergic and serotonergic systems can also influence the expression of liver CYP enzymes, which could be a consideration in study design.[5]

Q4: How can I assess the potential of this compound to be a CYP450 inhibitor?

A4: An in vitro CYP450 inhibition assay using human liver microsomes is the standard approach. This involves incubating this compound with specific CYP isoform probe substrates and measuring the inhibition of metabolite formation.[6][7][8] This can help determine the half-maximal inhibitory concentration (IC50) value.

Troubleshooting Guides

In Vitro CYP450 Inhibition Assays
Issue Potential Cause Troubleshooting Steps
High variability in results Inconsistent pipetting, issues with microsomal viability, or substrate/inhibitor instability.Ensure proper mixing and accurate pipetting. Use freshly thawed microsomes and verify their activity with a positive control inhibitor. Check the stability of this compound and probe substrates in the incubation buffer.
No inhibition observed The concentration range of this compound may be too low. The compound may not be an inhibitor of the tested isoform.Test a wider and higher concentration range of this compound. Include a known inhibitor as a positive control to validate the assay.
Unexpectedly potent inhibition Issues with substrate concentration or nonspecific binding.Ensure the probe substrate concentration is at or near its Michaelis-Menten constant (Km). Evaluate the potential for nonspecific binding of this compound to the microsomal proteins.
Poor substrate solubility This compound may have low aqueous solubility.Prepare stock solutions in an appropriate organic solvent like DMSO. Ensure the final solvent concentration in the incubation is low (typically <1%) to avoid affecting enzyme activity.

Data Presentation

Table 1: Predicted Drug-Drug Interactions with this compound (Hypothetical)

Disclaimer: The following table is predictive and based on the likely involvement of CYP2D6 in the metabolism of this compound, drawing parallels with atomoxetine. These potential interactions should be confirmed with experimental data.

Co-administered Drug Class Example Drug Potential Effect on this compound Mechanism
Strong CYP2D6 Inhibitors Bupropion, Fluoxetine, ParoxetineIncreased plasma concentration and potential for adverse effects.Inhibition of this compound metabolism.
Moderate CYP2D6 Inhibitors Sertraline, DuloxetineModerate increase in plasma concentration.Inhibition of this compound metabolism.
CYP2D6 Inducers Rifampin, DexamethasoneDecreased plasma concentration and potential for reduced efficacy.Increased metabolism of this compound.
CYP2D6 Substrates Codeine, Metoprolol, NortriptylinePotential for competitive inhibition, leading to increased concentrations of both drugs.Competition for the same metabolic enzyme.

Experimental Protocols

Protocol: In Vitro Cytochrome P450 Inhibition Assay for this compound

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for major human CYP450 isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Materials:

  • This compound

  • Human liver microsomes (HLMs)

  • NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • CYP450 isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, paclitaxel for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)

  • Known positive control inhibitors for each isoform

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable quenching solvent

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, probe substrates, and positive control inhibitors in an appropriate solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in phosphate buffer.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, HLM, and either this compound (at various concentrations), a positive control inhibitor, or vehicle control.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system and the specific probe substrate.

    • Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the formation of the specific metabolite from the probe substrate.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Mandatory Visualization

DDI_Pathway cluster_metabolism Metabolism of (R)-Thionisoxetine cluster_interaction Potential Drug-Drug Interactions Thionisoxetine (R)-Thionisoxetine Metabolite Oxidized Metabolite Thionisoxetine->Metabolite CYP450 (e.g., CYP2D6) Phase I Oxidation CYP_Inhibitor CYP2D6 Inhibitor (e.g., Fluoxetine) CYP_Inducer CYP2D6 Inducer (e.g., Rifampin) CYP_Substrate Co-administered CYP2D6 Substrate Conjugated_Metabolite Conjugated Metabolite Metabolite->Conjugated_Metabolite UGTs Phase II Conjugation CYP_Inhibitor->Thionisoxetine Inhibits Metabolism CYP_Inducer->Thionisoxetine Induces Metabolism CYP_Substrate->Thionisoxetine Competitive Inhibition

Caption: Hypothetical metabolic pathway and potential DDI points for (R)-Thionisoxetine.

Experimental_Workflow start Start: Prepare Reagents incubation Incubate (R)-Thionisoxetine, HLMs, and Probe Substrate start->incubation reaction Initiate Reaction with NADPH incubation->reaction termination Terminate Reaction with Quenching Solvent reaction->termination processing Centrifuge and Collect Supernatant termination->processing analysis LC-MS/MS Analysis of Metabolite processing->analysis data Calculate % Inhibition and IC50 analysis->data end End: Determine Inhibitory Potential data->end

References

Technical Support Center: (R)-Thionisoxetine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Thionisoxetine and interpreting its mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and molecular ion ([M]+•) for (R)-Thionisoxetine?

A1: The molecular formula for (R)-Thionisoxetine is C17H21NOS.[1] Its calculated monoisotopic mass is approximately 287.13 Da. Therefore, in a mass spectrum, you should look for the molecular ion peak ([M]+•) at an m/z value of approximately 287.13. Depending on the ionization technique and instrument resolution, this may be observed as m/z 287.[1]

Q2: What are the common ionization techniques for analyzing small molecules like (R)-Thionisoxetine?

A2: The most common ionization techniques for small-molecule analysis in liquid chromatography-mass spectrometry (LC-MS) are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[2] ESI is well-suited for polar molecules, while APCI is often used for less polar compounds.[2] For direct infusion or gas chromatography-mass spectrometry (GC-MS), Electron Ionization (EI) is typically used, which can lead to more extensive fragmentation.

Q3: What are the predicted major fragmentation pathways for (R)-Thionisoxetine?

A3: Based on the structure of (R)-Thionisoxetine, the primary fragmentation patterns are expected to arise from cleavage at the ether linkage, the propyl chain, and adjacent to the amine and thioether functional groups. The stability of the resulting carbocations and radical species will influence the abundance of the fragment ions.[3][4]

Q4: Are there any specific isotopic patterns to look for in the mass spectrum of (R)-Thionisoxetine?

A4: Yes, the presence of a sulfur atom in (R)-Thionisoxetine will result in a characteristic isotopic pattern. The natural abundance of the 34S isotope is approximately 4.2%. This means you should observe an [M+2]+• peak at m/z 289.13 with an intensity of about 4.2% relative to the monoisotopic [M]+• peak at m/z 287.13. This isotopic signature can help confirm the presence of sulfur in the molecule.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of (R)-Thionisoxetine.

Issue Potential Causes Recommended Solutions
No molecular ion peak ([M]+•) is observed. - The molecule is unstable under the ionization conditions, leading to complete fragmentation.[5] - In-source fragmentation is too high.- Use a "softer" ionization technique, such as ESI or APCI, instead of EI.[6] - Reduce the source temperature or fragmentation voltage. - Check for the presence of expected fragment ions to confirm the compound was introduced into the mass spectrometer.
Poor signal intensity or no signal at all. - The sample concentration is too low.[7] - Poor ionization efficiency for (R)-Thionisoxetine under the chosen conditions.[7] - The instrument requires calibration or maintenance.[7] - The sample is not reaching the mass spectrometer (e.g., LC issues).- Increase the sample concentration.[7] - Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature). - Switch between ESI and APCI to see which provides a better signal. - Perform a system suitability test and calibrate the instrument.[7] - Check the LC system for clogs, leaks, or incorrect mobile phase composition.
Observed m/z values do not match the expected values. - The instrument is not properly calibrated.[7] - The compound has formed an adduct with a solvent or salt molecule (e.g., [M+H]+, [M+Na]+, [M+K]+). - The charge state of the ion is not +1.- Calibrate the mass spectrometer using a known standard.[7] - Check for common adducts by looking for peaks at m/z values corresponding to [M+1], [M+23], and [M+39]. - High-resolution mass spectrometry can help determine the elemental composition and confirm the identity of the ion.
Broad or split chromatographic peaks. - Contamination in the sample or on the chromatographic column.[7] - Inappropriate LC conditions (e.g., mobile phase, gradient, flow rate). - Column degradation.- Ensure proper sample preparation and use a guard column.[7] - Optimize the LC method, including the mobile phase composition and gradient profile. - Replace the analytical column if it is old or has been subjected to harsh conditions.
Unexpected fragment ions are observed. - The sample is impure and contains co-eluting compounds. - In-source fragmentation of a labile molecule. - Complex fragmentation pathways that were not initially predicted.- Check the purity of the sample using other analytical techniques (e.g., NMR, HPLC-UV). - Use tandem mass spectrometry (MS/MS) to isolate the molecular ion and then fragment it to confirm the origin of the fragment ions. - Consult literature on the fragmentation of similar compounds (e.g., thioanisoles, N-methylated amines, and diaryl ethers).

Predicted Fragmentation Data for (R)-Thionisoxetine

The following table summarizes the expected m/z values for the molecular ion and major fragment ions of (R)-Thionisoxetine.

m/z (Expected) Proposed Fragment Structure Notes
287.13[C17H21NOS]+•Molecular Ion ([M]+•)
242.11[C15H16NOS]+Loss of the ethylamine group (-CH2CH2NHCH3)
199.07[C12H9OS]+Cleavage of the propyl chain, retaining the thioanisole-phenyl portion
139.04[C7H7S]+Thioanisole fragment
88.08[C5H10N]+N-methyl-2-propen-1-amine fragment from cleavage and rearrangement
77.04[C6H5]+Phenyl group
44.05[C2H6N]+N-methylethanamine fragment

Experimental Protocols

Methodology for LC-MS Analysis of (R)-Thionisoxetine

  • Sample Preparation:

    • Dissolve a known quantity of (R)-Thionisoxetine in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL to create a stock solution.

    • Prepare a working solution by diluting the stock solution with the initial mobile phase to a concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N2) Flow: 600 L/hr.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Full scan mode. For fragmentation studies, use tandem MS (MS/MS) with collision-induced dissociation (CID). Select the precursor ion at m/z 287.13 and apply a collision energy of 10-30 eV.

Visualizations

fragmentation_pathway M [M]+• m/z 287.13 (R)-Thionisoxetine F1 [M - C2H5N]+• m/z 242.11 M->F1 - C2H5N F2 [C12H9OS]+ m/z 199.07 M->F2 - C5H12N• F4 [C2H6N]+ m/z 44.05 M->F4 - C15H15OS• F3 [C7H7S]+ m/z 139.04 F2->F3 - C5H2O

Caption: Predicted fragmentation pathway of (R)-Thionisoxetine.

Caption: Troubleshooting workflow for mass spectrometry data analysis.

References

Validation & Comparative

A Comparative Guide to (R)-Thionisoxetine Hydrochloride and Nisoxetine for Norepinephrine Uptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of (R)-Thionisoxetine hydrochloride and Nisoxetine, two potent inhibitors of the norepinephrine transporter (NET). The following sections present a comprehensive analysis of their binding affinities, selectivity, and the experimental protocols used for their characterization, aimed at informing research and development in neuropharmacology.

Mechanism of Action: Norepinephrine Transporter Inhibition

Both (R)-Thionisoxetine and Nisoxetine exert their pharmacological effects by blocking the norepinephrine transporter. NET is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By inhibiting this transporter, these compounds increase the extracellular concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission. This mechanism is a key target for the development of treatments for a variety of conditions, including depression and attention-deficit/hyperactivity disorder (ADHD).

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Norepinephrine (NE) Vesicle ne_synapse Norepinephrine (NE) presynaptic_neuron->ne_synapse Release net_inhibitor (R)-Thionisoxetine or Nisoxetine net Norepinephrine Transporter (NET) net_inhibitor->net Inhibits ne_synapse->net Reuptake post_receptor Adrenergic Receptor ne_synapse->post_receptor Binds Signal Transduction Signal Transduction post_receptor->Signal Transduction Activates

Caption: Mechanism of Norepinephrine Reuptake Inhibition.

Quantitative Comparison of Binding Affinities

The binding affinities of (R)-Thionisoxetine and Nisoxetine for the norepinephrine transporter (NET), as well as for the serotonin (SERT) and dopamine (DAT) transporters, are summarized below. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating greater potency.

CompoundTransporterKi (nM)Selectivity (fold) vs. NET
(R)-Thionisoxetine NET0.20[1]-
SERT~14~70-fold less potent than for NET[1]
DATNot explicitly reportedNot explicitly reported
(R)-Nisoxetine NET0.46[2]-
SERT158[2]~343-fold less potent than for NET
DAT378[2]~822-fold less potent than for NET
Nisoxetine (unspecified enantiomer) NET2.1 (for [3H]Noradrenaline uptake)[3]-
NET1.4 (for [3H]Nisoxetine binding)[3]-

Note: Data is compiled from multiple sources and experimental conditions may vary.

Based on the available data, (R)-Thionisoxetine demonstrates a higher potency for the norepinephrine transporter, with a Ki value approximately two-fold lower than that of (R)-Nisoxetine.[1][2] One study directly states that Thionisoxetine more potently inhibited the uptake of [3H]-NE into hypothalamic synaptosomes and [3H]-nisoxetine binding to the NE transporter than (R)-nisoxetine.[1] Both compounds exhibit significant selectivity for NET over SERT and DAT, a desirable characteristic for targeted therapeutic intervention.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize norepinephrine uptake inhibitors.

Synaptosome Preparation

Synaptosomes, which are isolated presynaptic terminals, are commonly used to study neurotransmitter uptake and release.

Objective: To isolate functional synaptosomes from brain tissue.

Methodology:

  • Tissue Homogenization: Brain tissue (e.g., rat hypothalamus or frontal cortex) is homogenized in an ice-cold sucrose buffer (e.g., 0.32 M sucrose with HEPES buffer, pH 7.4).

  • Differential Centrifugation: The homogenate undergoes a series of centrifugation steps at increasing speeds to separate cellular components.

    • A low-speed spin (e.g., 1,000 x g for 10 minutes) removes nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at a higher speed (e.g., 12,000-20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

  • Washing: The synaptosomal pellet is resuspended in fresh buffer and centrifuged again to wash away contaminants.

  • Final Resuspension: The final pellet is resuspended in an appropriate assay buffer for use in uptake or binding assays.

[3H]-Norepinephrine Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled norepinephrine into synaptosomes.

Objective: To determine the functional potency of inhibitors at the norepinephrine transporter.

Methodology:

  • Incubation: Synaptosomes are pre-incubated with various concentrations of the test compound (e.g., (R)-Thionisoxetine or Nisoxetine) in an appropriate buffer (e.g., Krebs-Ringer buffer) at 37°C.

  • Initiation of Uptake: [3H]-Norepinephrine is added to the synaptosomal suspension to initiate uptake.

  • Termination of Uptake: After a short incubation period (typically a few minutes), the uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of [3H]-Norepinephrine taken up by the synaptosomes, is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined. Non-specific uptake is measured in the presence of a high concentration of a known NET inhibitor or at 4°C.

[3H]-Nisoxetine Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the norepinephrine transporter.

Objective: To determine the binding affinity (Ki) of a compound for the norepinephrine transporter.

Methodology:

  • Membrane Preparation: Cell membranes expressing the norepinephrine transporter (from cell lines or brain tissue) are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of [3H]-Nisoxetine and varying concentrations of the competing test compound.

  • Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes at a specific temperature, often 4°C or room temperature).

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of an unlabeled NET ligand.

cluster_workflow Experimental Workflow cluster_assay Assay start Start: Brain Tissue or hNET-expressing cells homogenization Homogenization start->homogenization centrifugation Differential Centrifugation homogenization->centrifugation synaptosomes Isolated Synaptosomes/ Membranes centrifugation->synaptosomes incubation Incubation with Test Compound & Radioligand synaptosomes->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis (IC50, Ki) scintillation->analysis end End: Potency & Affinity Determined analysis->end

Caption: In Vitro Assay Workflow.

Conclusion

Both this compound and Nisoxetine are highly potent and selective inhibitors of the norepinephrine transporter. The available data suggests that (R)-Thionisoxetine possesses a slightly higher affinity for NET compared to (R)-Nisoxetine. The high selectivity of both compounds for NET over SERT and DAT makes them valuable tools for research into the role of the noradrenergic system in various physiological and pathological processes. The choice between these two inhibitors for specific research applications may depend on the desired potency and the specific experimental context.

References

A Comparative Guide to (R)-Thionisoxetine and Other Selective Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (R)-Thionisoxetine with other selective norepinephrine reuptake inhibitors (NRIs). The information presented is based on available experimental data to assist researchers and professionals in drug development in their evaluation of these compounds.

Introduction to Selective Norepinephrine Reuptake Inhibitors (NRIs)

Selective norepinephrine reuptake inhibitors (NRIs) are a class of compounds that potently and selectively block the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[1] This inhibition leads to an increased concentration and prolonged availability of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.[1][2] NRIs are utilized in the treatment of various conditions, including attention-deficit/hyperactivity disorder (ADHD) and depression.[1][3] While sharing a common mechanism of action, individual NRIs exhibit distinct pharmacological profiles, including differences in their binding affinities and selectivity for the norepinephrine transporter over other monoamine transporters such as the serotonin transporter (SERT) and the dopamine transporter (DAT).[2]

(R)-Thionisoxetine is a potent and selective NRI, recognized as the sulfur analog of nisoxetine.[1] This guide will compare the in vitro pharmacological properties of (R)-Thionisoxetine with other well-established and investigational NRIs.

Comparative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and/or inhibition constants (IC50) of (R)-Thionisoxetine and other selected NRIs for the human norepinephrine transporter (hNET), human serotonin transporter (hSERT), and human dopamine transporter (hDAT). The data has been compiled from various scientific sources. It is important to note that absolute values may vary between studies due to different experimental conditions.

Binding Affinity (Ki) for Monoamine Transporters
CompoundNET Ki (nM)SERT Ki (nM)DAT Ki (nM)
(R)-Thionisoxetine ~0.46 [1]~158 [1]~378 [1]
Reboxetine8.2[3]1070[4]>10,000[4]
Atomoxetine3.4[3]390[4]1750[4]
Nisoxetine0.76[5]383[5]700[5]
Desipramine4.2[6]64[6]82,000[6]
Viloxazine155 - 630[7]17,300[7]>100,000[7]
Talsupram0.79 (IC50)[8]850 (IC50)[8]9300 (IC50)[8]
Selectivity Ratios

Selectivity is a critical parameter for evaluating NRIs, as off-target effects can lead to undesirable side effects. The following table presents the calculated selectivity ratios of the compounds for NET over SERT and DAT, based on the Ki values from the previous table. A higher ratio indicates greater selectivity for the norepinephrine transporter.

CompoundSERT Ki / NET KiDAT Ki / NET Ki
(R)-Thionisoxetine ~343 ~822
Reboxetine~130>1220
Atomoxetine~115~515
Nisoxetine~504~921
Desipramine~15~19,524
Viloxazine~27 - 111>159 - >645
Talsupram~1076 (IC50 ratio)~11772 (IC50 ratio)

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro experimental methodologies: radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This assay quantifies the affinity of a test compound for the norepinephrine transporter by measuring its ability to displace a radiolabeled ligand that specifically binds to the transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the human norepinephrine transporter (hNET).

Materials:

  • HEK293 cells stably expressing hNET.[3]

  • Radioligand: [³H]-Nisoxetine (a high-affinity and selective ligand for NET).[3][9][10]

  • Test compounds (e.g., (R)-Thionisoxetine, Reboxetine).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl.[11]

  • Wash Buffer: Cold Assay Buffer.[11]

  • Glass fiber filters (e.g., Whatman GF/C pre-soaked in polyethylenimine).[9]

  • Scintillation counter.[3]

Procedure:

  • Membrane Preparation: Membranes from HEK293-hNET cells are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in the assay buffer.[11]

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [³H]-Nisoxetine and varying concentrations of the test compound.[11]

  • Incubation: The plate is incubated, typically at 4°C for 2-4 hours, to allow the binding to reach equilibrium.[9][10]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[9]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[9]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Norepinephrine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of norepinephrine (or a labeled analog) into cells expressing the norepinephrine transporter.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for norepinephrine uptake via hNET.

Materials:

  • HEK293 cells stably expressing hNET.[12][13]

  • [³H]-Norepinephrine or a fluorescent norepinephrine analog.[12]

  • Test compounds.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation counter or fluorescence plate reader.[14]

Procedure:

  • Cell Plating: HEK293-hNET cells are seeded into 96-well plates and allowed to adhere overnight.[13]

  • Pre-incubation: The cells are washed and then pre-incubated with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.[13]

  • Uptake Initiation: A fixed concentration of [³H]-Norepinephrine is added to each well to initiate the uptake process.

  • Incubation: The plate is incubated for a defined period (e.g., 10-15 minutes) at 37°C.

  • Uptake Termination: The uptake is stopped by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled norepinephrine.

  • Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the norepinephrine uptake (IC50) is determined by non-linear regression analysis.

Visualizing Norepinephrine Transporter Inhibition and Downstream Signaling

The following diagrams illustrate the mechanism of action of selective norepinephrine reuptake inhibitors and the subsequent downstream signaling pathways.

NET_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_released NE NE_vesicle->NE_released Release NET Norepinephrine Transporter (NET) NE_released->NET Reuptake NE_synapse Increased NE Concentration NE_released->NE_synapse NRI (R)-Thionisoxetine & other NRIs NRI->NET Inhibition Adrenergic_Receptor Adrenergic Receptors (α & β) NE_synapse->Adrenergic_Receptor Binding & Activation Signaling_Cascade Downstream Signaling Cascades Adrenergic_Receptor->Signaling_Cascade

Mechanism of Norepinephrine Reuptake Inhibition.

Downstream_Signaling cluster_upstream Upstream Events cluster_downstream Downstream Signaling & Cellular Responses Increased_NE Increased Synaptic Norepinephrine Adrenergic_Receptors Adrenergic Receptor Activation (α & β) Increased_NE->Adrenergic_Receptors G_Protein G-Protein Activation (Gs, Gi, Gq) Adrenergic_Receptors->G_Protein Second_Messengers Second Messenger Modulation (cAMP, IP3, DAG) G_Protein->Second_Messengers Protein_Kinases Protein Kinase Activation (PKA, PKC) Second_Messengers->Protein_Kinases Transcription_Factors Transcription Factor Regulation (e.g., CREB) Protein_Kinases->Transcription_Factors Neuronal_Excitability Modulation of Neuronal Excitability Protein_Kinases->Neuronal_Excitability Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Synaptic_Plasticity Changes in Synaptic Plasticity Gene_Expression->Synaptic_Plasticity

Downstream Signaling Pathways of NET Inhibition.

Conclusion

This guide provides a comparative overview of the in vitro pharmacological properties of (R)-Thionisoxetine and other selective norepinephrine reuptake inhibitors. Based on the available data, (R)-Thionisoxetine demonstrates high potency and selectivity for the norepinephrine transporter. The provided data tables and experimental protocols are intended to serve as a valuable resource for researchers and drug development professionals in the evaluation and selection of appropriate compounds for their specific research needs. The diagrams offer a visual representation of the mechanism of action and the subsequent cellular signaling events that are modulated by this class of inhibitors. Further in vivo studies are necessary to fully elucidate the therapeutic potential and clinical implications of these pharmacological differences.

References

A Comparative Analysis of (R)-Thionisoxetine and (S)-Thionisoxetine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the enantiomers of thionisoxetine, (R)-Thionisoxetine and (S)-Thionisoxetine. Thionisoxetine is a potent and selective norepinephrine reuptake inhibitor, and understanding the differential effects of its stereoisomers is crucial for targeted drug development. This document summarizes key experimental data, details relevant experimental methodologies, and visualizes associated pathways to facilitate a clear understanding of their distinct pharmacological profiles.

Data Summary

The available data robustly indicates that the pharmacological activity of thionisoxetine resides primarily in the (R)-enantiomer. (R)-Thionisoxetine demonstrates significantly higher potency as a norepinephrine reuptake inhibitor compared to its (S)-counterpart.

Parameter(R)-Thionisoxetine(S)-ThionisoxetineReference
Binding Affinity (Ki) for Norepinephrine Transporter (NET) 0.20 nMSignificantly less potent[1]
In Vivo Efficacy (ED50) - Prevention of Hypothalamic Norepinephrine Depletion 0.21 mg/kgData not available[1]
Selectivity for NET over Serotonin Transporter (SERT) ~70-fold greater potency for NE uptake inhibitionData not available[1]

Mechanism of Action: Norepinephrine Reuptake Inhibition

Both (R)- and (S)-Thionisoxetine exert their effects by binding to the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By inhibiting this process, they increase the concentration and duration of action of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. The significant difference in binding affinity between the two enantiomers underscores the stereospecificity of this interaction.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) R_Thionisoxetine (R)-Thionisoxetine R_Thionisoxetine->NET Potent Inhibition S_Thionisoxetine (S)-Thionisoxetine S_Thionisoxetine->NET Weak Inhibition NE_synapse->NET Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Binding Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect Signal Transduction

Caption: Mechanism of Norepinephrine Reuptake Inhibition by Thionisoxetine Enantiomers.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of (R)- and (S)-Thionisoxetine.

[³H]-Nisoxetine Binding Assay

This in vitro assay quantifies the binding affinity of the thionisoxetine enantiomers to the norepinephrine transporter.

cluster_workflow [³H]-Nisoxetine Binding Assay Workflow Start Start Prepare_Membranes Prepare rat cortical membranes Start->Prepare_Membranes Incubate Incubate membranes with [³H]-nisoxetine and test compound ((R)- or (S)-Thionisoxetine) Prepare_Membranes->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Measure_Radioactivity Quantify radioactivity on filters using scintillation counting Filter->Measure_Radioactivity Analyze Calculate Ki values from competition binding curves Measure_Radioactivity->Analyze End End Analyze->End

Caption: Workflow for the [³H]-Nisoxetine Binding Assay.

Protocol Details:

  • Membrane Preparation: Rat cerebral cortex is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The resulting pellet is washed and resuspended in the assay buffer.

  • Incubation: The membrane preparation is incubated with a fixed concentration of [³H]-nisoxetine (a radiolabeled ligand for NET) and varying concentrations of the test compounds ((R)- or (S)-Thionisoxetine).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Radioactivity Measurement: The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity, and the amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are used to generate competition binding curves, from which the half-maximal inhibitory concentration (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Norepinephrine Depletion Studies

These in vivo experiments assess the ability of the thionisoxetine enantiomers to protect against chemically induced depletion of norepinephrine in the brain.

1. 6-Hydroxydopamine (6-OHDA) Induced Depletion in the Hypothalamus:

cluster_workflow 6-OHDA Induced Norepinephrine Depletion Workflow Start Start Administer_Compound Administer test compound ((R)- or (S)-Thionisoxetine) to rats Start->Administer_Compound Administer_6OHDA Administer 6-OHDA (neurotoxin) Administer_Compound->Administer_6OHDA Euthanize Euthanize animals at a specified time Administer_6OHDA->Euthanize Dissect_Hypothalamus Dissect hypothalamus Euthanize->Dissect_Hypothalamus Measure_NE Measure norepinephrine levels (e.g., by HPLC) Dissect_Hypothalamus->Measure_NE Analyze Calculate ED50 for prevention of NE depletion Measure_NE->Analyze End End Analyze->End

Caption: Workflow for 6-OHDA Induced Norepinephrine Depletion Study.

Protocol Details:

  • Animal Dosing: Rats are pre-treated with the test compound ((R)- or (S)-Thionisoxetine) at various doses.

  • Neurotoxin Administration: 6-Hydroxydopamine (6-OHDA), a neurotoxin that selectively destroys catecholaminergic neurons, is administered.

  • Tissue Collection: After a designated time, the animals are euthanized, and the hypothalamus is dissected.

  • Norepinephrine Quantification: The concentration of norepinephrine in the hypothalamic tissue is measured, typically using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: The dose of the test compound that provides 50% protection against 6-OHDA-induced norepinephrine depletion (ED50) is calculated.

2. Metaraminol-Induced Depletion in Peripheral Tissues:

A similar experimental design is used to assess the protective effects of thionisoxetine enantiomers against norepinephrine depletion in peripheral tissues, such as the heart and urethra. In this paradigm, metaraminol is used as the depleting agent.

Conclusion

References

A Head-to-Head Comparison of Thionisoxetine and Desipramine for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of norepinephrine reuptake inhibitors (NRIs), both Thionisoxetine and Desipramine stand as significant molecules for researchers in neuroscience and drug development. While Desipramine is a well-established tricyclic antidepressant (TCA) with a long history of clinical use and preclinical investigation, Thionisoxetine represents a more selective tool for probing the intricacies of the norepinephrine transporter (NET). This guide provides a detailed, data-driven comparison of these two compounds to aid researchers in selecting the appropriate tool for their experimental needs.

Mechanism of Action and Pharmacological Profile

Both Thionisoxetine and Desipramine exert their primary pharmacological effect by inhibiting the reuptake of norepinephrine from the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[1][2] However, their selectivity and off-target interactions differ significantly.

Thionisoxetine is a potent and highly selective NRI.[3] Its design as a selective agent makes it a valuable tool for studies aiming to specifically elucidate the role of the norepinephrine transporter.

Desipramine is a secondary amine tricyclic antidepressant that functions as a norepinephrine reuptake inhibitor.[4] While it is more selective for the norepinephrine transporter over the serotonin transporter, it also exhibits notable affinity for other receptors, including muscarinic, histaminic, and alpha-1 adrenergic receptors, contributing to its complex pharmacological profile and side effects.[4][5]

Quantitative Comparison of Transporter Binding Affinity

A direct comparison of binding affinities from a single study is ideal for minimizing inter-experimental variability. While no single study directly comparing Thionisoxetine and Desipramine across all three monoamine transporters was identified in the literature review, the following table summarizes reported binding affinities (Ki) from various sources. It is important to note that experimental conditions can influence these values.

CompoundNorepinephrine Transporter (NET) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Dopamine Transporter (DAT) Ki (nM)NET/SERT Selectivity Ratio
Thionisoxetine ~0.8~140>10,000~175
Desipramine 0.4 - 4.917 - 1141850 - >10,000~4 - 285

Note: Lower Ki values indicate higher binding affinity. The NET/SERT selectivity ratio is calculated as Ki(SERT)/Ki(NET). Data is compiled from multiple sources and should be interpreted with caution due to variations in experimental conditions.

In Vivo Efficacy in Preclinical Models of Depression

The forced swim test (FST) and the tail suspension test (TST) are widely used behavioral assays to screen for antidepressant-like activity in rodents. A reduction in immobility time in these tests is indicative of potential antidepressant efficacy.

Forced Swim Test (FST)

In the FST, rodents are placed in a cylinder of water from which they cannot escape. After initial escape-oriented behaviors, they adopt an immobile posture. Antidepressants typically reduce the duration of immobility.[6][7]

Desipramine has been shown to decrease immobility time and increase active behaviors like climbing in the FST.[8] For instance, a study in rats demonstrated that Desipramine (15 mg/kg) significantly decreased immobility.

Tail Suspension Test (TST)

In the TST, mice are suspended by their tails, and the duration of immobility is measured.[9][10] Similar to the FST, a decrease in immobility is considered an antidepressant-like effect.

Desipramine has been demonstrated to reduce immobility in the TST across various mouse strains.[11][12][13]

Specific quantitative data for Thionisoxetine in the tail suspension test was not found in the reviewed literature.

Off-Target Receptor Binding Profile

Desipramine's interaction with various other receptors contributes to its side-effect profile. A comprehensive, direct comparison of the off-target binding profiles of Thionisoxetine and Desipramine from a single source is not available. However, the following table summarizes the known off-target interactions of Desipramine. Thionisoxetine is generally considered to have a more favorable selectivity profile with minimal off-target binding, though specific Ki values are not widely reported.

ReceptorDesipramine Ki (nM)
Muscarinic M116 - 91
Histamine H11.1 - 11
Alpha-1 Adrenergic6.5 - 76
Serotonin 5-HT2A14 - 49

Note: Lower Ki values indicate higher binding affinity. Data is compiled from multiple sources.

Signaling Pathways

The primary mechanism of action for both Thionisoxetine and Desipramine involves the blockade of the norepinephrine transporter (NET). This leads to an accumulation of norepinephrine in the synaptic cleft, resulting in enhanced activation of postsynaptic adrenergic receptors. This, in turn, can trigger downstream signaling cascades, including the cyclic AMP (cAMP) and protein kinase A (PKA) pathway, leading to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein).[14] Activated CREB promotes the expression of genes involved in neurogenesis and synaptic plasticity, such as brain-derived neurotrophic factor (BDNF).[15]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) NE NE NE_vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding G_Protein G-Protein Adrenergic_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation BDNF_Gene BDNF Gene Expression CREB->BDNF_Gene Activation Thionisoxetine Thionisoxetine Thionisoxetine->NET Inhibition Desipramine Desipramine Desipramine->NET Inhibition

Norepinephrine Reuptake Inhibition Signaling Pathway

Experimental Protocols

Monoamine Transporter Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a compound to monoamine transporters using radioligand binding assays.

1. Materials:

  • Cell membranes prepared from cells stably expressing the human norepinephrine (NET), serotonin (SERT), or dopamine (DAT) transporter.

  • Radioligand specific for each transporter (e.g., [³H]Nisoxetine for NET, [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding control compound (e.g., 1 µM Desipramine for NET, 10 µM Fluoxetine for SERT, 10 µM Benztropine for DAT).[3]

  • Test compounds (Thionisoxetine, Desipramine) at various concentrations.

  • 96-well microplates, glass fiber filters, filtration apparatus, scintillation vials, scintillation fluid, and a liquid scintillation counter.

2. Procedure:

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For total binding wells, add vehicle instead of the test compound.

  • For non-specific binding wells, add the non-specific binding control compound.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prepare_reagents Prepare Reagents: - Cell Membranes (NET, SERT, DAT) - Radioligand - Buffers - Test Compounds start->prepare_reagents plate_setup Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound dilutions prepare_reagents->plate_setup add_membranes Add Cell Membranes to initiate binding plate_setup->add_membranes incubation Incubate to reach equilibrium add_membranes->incubation filtration Rapid Filtration to separate bound and free ligand incubation->filtration washing Wash filters filtration->washing scintillation_counting Scintillation Counting to measure radioactivity washing->scintillation_counting data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki scintillation_counting->data_analysis end End data_analysis->end

Monoamine Transporter Binding Assay Workflow
Forced Swim Test (FST) Protocol

This protocol describes a general procedure for conducting the forced swim test in rodents.[16][17]

1. Apparatus:

  • A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-30 cm, such that the animal cannot touch the bottom or escape.

2. Procedure:

  • Administer the test compound (e.g., Desipramine) or vehicle to the animals at a specified time before the test (e.g., 30-60 minutes).

  • Gently place each animal individually into the water cylinder.

  • The test duration is typically 6 minutes.

  • A pre-test session of 15 minutes may be conducted 24 hours before the actual test to induce a stable baseline of immobility.

  • Record the session for later scoring.

  • After the test, remove the animal from the water, dry it with a towel, and return it to its home cage.

3. Scoring:

  • The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is typically scored during the last 4 minutes of the 6-minute test.

  • Active behaviors such as swimming and climbing can also be quantified.

Tail Suspension Test (TST) Protocol

This protocol provides a general method for performing the tail suspension test in mice.[9][18]

1. Apparatus:

  • A suspension box or a horizontal bar from which the mouse can be suspended.

  • Adhesive tape to secure the mouse's tail.

2. Procedure:

  • Administer the test compound (e.g., Desipramine) or vehicle to the mice at a predetermined time before the test.

  • Secure the tip of the mouse's tail to the suspension bar with adhesive tape, ensuring the mouse is hanging freely and cannot reach any surfaces.

  • The test duration is typically 6 minutes.

  • Record the session for scoring.

  • After the test, carefully remove the mouse and return it to its home cage.

3. Scoring:

  • The total time the mouse remains immobile during the 6-minute test is measured. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

Conclusion

Thionisoxetine and Desipramine are both valuable pharmacological tools for studying the norepinephrine system, but their distinct profiles make them suitable for different research applications.

Thionisoxetine is the preferred choice for studies requiring high selectivity for the norepinephrine transporter, allowing for the investigation of NET-specific functions with minimal confounding effects from other receptor systems. Its utility lies in dissecting the specific role of norepinephrine reuptake in various physiological and pathological processes.

Desipramine , on the other hand, serves as a well-characterized reference compound for a tricyclic antidepressant with primary NRI activity. Its broader pharmacological profile, including its off-target interactions, can be relevant for studies investigating the overall effects of TCAs or for preclinical models where this class of drugs has been historically used.

Researchers should carefully consider the specific aims of their study when choosing between these two compounds. For dissecting the precise role of NET, the selectivity of Thionisoxetine is a clear advantage. For broader studies on antidepressant mechanisms or when comparing with a clinically established TCA, Desipramine remains a relevant and important tool. Future head-to-head comparative studies are warranted to provide a more definitive quantitative comparison of their pharmacological and behavioral effects under identical experimental conditions.

References

Validating the Selectivity of (R)-Thionisoxetine for the Norepinephrine Transporter Over the Serotonin Transporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (R)-Thionisoxetine's selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT). The information is compiled from published experimental data and is intended to assist researchers in evaluating (R)-Thionisoxetine as a selective pharmacological tool. This document presents quantitative data in a clear, tabular format, details relevant experimental methodologies, and includes visualizations to illustrate key concepts and workflows.

Data Presentation: Comparative Binding Affinities and Uptake Inhibition

The selectivity of a compound for its target is a critical parameter in drug development and neuroscience research. The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of (R)-Thionisoxetine in comparison to the well-established selective NET inhibitor, Reboxetine, and the selective SERT inhibitor, Fluoxetine.

CompoundTransporterKᵢ (nM)Selectivity (SERT Kᵢ / NET Kᵢ)
(R)-Thionisoxetine NET 0.20 [1]~70-fold (functional)
SERT ~14 (estimated)
ReboxetineNET1.1 - 2120 - 68-fold
SERT129 - 1428
FluoxetineNET660 - 27000.003 - 0.02-fold
SERT0.9 - 16

Table 1: Comparative Binding Affinities (Kᵢ) of Test Compounds for NET and SERT. Note: The Kᵢ value for (R)-Thionisoxetine at SERT is an estimation derived from its reported 70-fold greater potency for inhibiting norepinephrine uptake over serotonin uptake.

CompoundAssayIC₅₀ (nM)Selectivity (SERT IC₅₀ / NET IC₅₀)
(R)-Thionisoxetine [³H]-Norepinephrine Uptake Potent ~70-fold [1]
[³H]-Serotonin Uptake Less Potent
Reboxetine[³H]-Norepinephrine Uptake18~35-fold
[³H]-Serotonin Uptake630
Fluoxetine[³H]-Norepinephrine Uptake1200~0.01-fold
[³H]-Serotonin Uptake12

Table 2: Comparative Functional Inhibition (IC₅₀) of Norepinephrine and Serotonin Uptake. The data presented for (R)-Thionisoxetine indicates it is approximately 70-fold more potent at inhibiting norepinephrine uptake than serotonin uptake[1].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are representative of standard procedures used in the field for determining transporter binding affinity and uptake inhibition.

Radioligand Binding Assay for NET and SERT

This assay determines the binding affinity (Kᵢ) of a test compound for the norepinephrine and serotonin transporters.

a) Membrane Preparation:

  • Rat brains are dissected on ice, and the hypothalamus (for NET) or whole brain minus cerebellum (for SERT) is isolated.

  • The tissue is homogenized in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4) using a Teflon-glass homogenizer.

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal membranes.

  • The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

  • The final pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method (e.g., BCA protein assay).

b) Binding Assay:

  • The binding assay is performed in a 96-well plate format in a total volume of 250 µL.

  • For NET binding, membranes from the hypothalamus are incubated with a fixed concentration of [³H]-Nisoxetine (a selective NET radioligand) and varying concentrations of the test compound (e.g., (R)-Thionisoxetine, Reboxetine, Fluoxetine).

  • For SERT binding, membranes from the whole brain minus cerebellum are incubated with a fixed concentration of a selective SERT radioligand (e.g., [³H]-Citalopram or [³H]-Paroxetine) and varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor (e.g., Desipramine for NET, Fluoxetine for SERT).

  • The plates are incubated at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).

  • The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

c) Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis of the competition binding curve.

  • The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Synaptosome Uptake Inhibition Assay for Norepinephrine and Serotonin

This functional assay measures the ability of a test compound to inhibit the uptake of neurotransmitters into isolated nerve terminals (synaptosomes).

a) Synaptosome Preparation:

  • Synaptosomes are prepared from rat brain tissue (hypothalamus for norepinephrine uptake, whole brain for serotonin uptake) as described in the membrane preparation protocol (steps 1-4).

  • The crude synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer) containing glucose as an energy source.

b) Uptake Assay:

  • The synaptosome suspension is pre-incubated at 37°C for a short period to allow for temperature equilibration.

  • Varying concentrations of the test compound are added to the synaptosome suspension and incubated for a defined pre-incubation time.

  • The uptake reaction is initiated by the addition of a low concentration of radiolabeled neurotransmitter ([³H]-Norepinephrine or [³H]-Serotonin).

  • The incubation is carried out at 37°C for a short, linear uptake period (typically 5-10 minutes).

  • The uptake is terminated by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove extracellular radiolabel.

  • The radioactivity trapped within the synaptosomes on the filters is measured by scintillation counting.

  • Non-specific uptake is determined by conducting the assay at 4°C or in the presence of a known potent uptake inhibitor.

c) Data Analysis:

  • The specific uptake is calculated by subtracting the non-specific uptake from the total uptake at each concentration of the test compound.

  • The IC₅₀ value, the concentration of the test compound that causes 50% inhibition of specific uptake, is determined by non-linear regression analysis.

Mandatory Visualizations

experimental_workflow cluster_binding Radioligand Binding Assay cluster_uptake Synaptosome Uptake Assay Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting_B Scintillation Counting Filtration->Counting_B Analysis_B Data Analysis (Ki) Counting_B->Analysis_B Synaptosome_Prep Synaptosome Preparation Preincubation Pre-incubation with Test Compound Synaptosome_Prep->Preincubation Uptake Initiate Uptake with Radiolabeled Neurotransmitter Preincubation->Uptake Termination Termination & Filtration Uptake->Termination Counting_U Scintillation Counting Termination->Counting_U Analysis_U Data Analysis (IC50) Counting_U->Analysis_U

Caption: Experimental workflows for radioligand binding and synaptosome uptake assays.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) NE_released NE NE->NE_released Release SERT_node SERT NET_node NET NE_released->NET_node Reuptake Adrenergic_Receptor Adrenergic Receptor NE_released->Adrenergic_Receptor Binding Serotonin_released Serotonin Serotonin_released->SERT_node Reuptake Serotonin_Receptor Serotonin Receptor Serotonin_released->Serotonin_Receptor Binding R_Thionisoxetine (R)-Thionisoxetine R_Thionisoxetine->SERT_node Weak Inhibition R_Thionisoxetine->NET_node Potent Inhibition

Caption: Mechanism of action of (R)-Thionisoxetine at the synapse.

References

(R)-Thionisoxetine: A Comparative Analysis of Dopamine Transporter Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Monoamine Transporter Affinity

The following table summarizes the binding affinities (Ki, in nM) of (R)-Thionisoxetine and other selected monoamine reuptake inhibitors at the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). A lower Ki value indicates a higher binding affinity.

CompoundClassNET Ki (nM)SERT Ki (nM)DAT Ki (nM)
(R)-Thionisoxetine NRI0.20[1]~14 (estimated)¹Not Reported
DuloxetineSNRI7.5[2]0.7-0.8[2]240[2]
VenlafaxineSNRI2480827647
SertralineSSRI>10000.26<50
FluoxetineSSRI1301.11300
ParoxetineSSRI410.1260

¹Estimated from the reported 70-fold higher potency for [3H]-NE uptake inhibition compared to [3H]-5HT uptake inhibition.[1]

Experimental Protocols

Detailed methodologies for assessing the interaction of compounds with monoamine transporters are crucial for reproducible and comparable results. The following are standard protocols for radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay determines the binding affinity (Ki) of a test compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 or another suitable DAT-selective radioligand.

  • Test compound and reference compounds (e.g., GBR-12909).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In a 96-well plate, combine hDAT-expressing cell membranes, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.

Materials:

  • Cells stably or transiently expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells.

  • [³H]Dopamine.

  • Test compound and reference compounds (e.g., nomifensine).

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Plating: Plate the hDAT-expressing cells in a 96-well plate and allow them to grow to a suitable confluency.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at the assay temperature (e.g., 25°C or 37°C).

  • Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine to each well.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) to ensure that the uptake is in the linear range.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of accumulated [³H]Dopamine in the cell lysate using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the dopamine uptake (IC50). This value represents the functional potency of the compound as a DAT inhibitor.

Visualizations

The following diagrams illustrate the experimental workflow and the competitive binding landscape at monoamine transporters.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Dopamine Uptake Inhibition Assay B1 Prepare hDAT Membranes B2 Incubate with Radioligand & Test Compound B1->B2 B3 Filter & Wash B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate Ki B4->B5 U1 Plate hDAT Cells U2 Pre-incubate with Test Compound U1->U2 U3 Add [³H]Dopamine U2->U3 U4 Terminate Uptake & Lyse U3->U4 U5 Quantify [³H]Dopamine U4->U5 U6 Calculate IC50 U5->U6

Fig. 1: Experimental workflow for assessing transporter binding and uptake inhibition.

Monoamine_Transporter_Binding cluster_NET Norepinephrine Transporter (NET) cluster_SERT Serotonin Transporter (SERT) cluster_DAT Dopamine Transporter (DAT) NET NET SERT SERT DAT DAT Thionisoxetine (R)-Thionisoxetine Thionisoxetine->NET High Affinity Thionisoxetine->SERT Low Affinity Thionisoxetine->DAT Very Low Affinity (Inferred) Other_NRIs Other NRIs Other_NRIs->NET SNRIs SNRIs SNRIs->NET SNRIs->SERT SSRIs SSRIs SSRIs->SERT

References

A Preclinical Showdown: Comparative Analysis of Serotonin-Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical data reveals nuanced differences among common Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), offering valuable insights for researchers and drug development professionals. This guide synthesizes findings from in vitro and in vivo studies, presenting a comparative analysis of venlafaxine, duloxetine, milnacipran, desvenlafaxine, and levomilnacipran in established preclinical models of depression and anxiety.

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are a cornerstone in the treatment of major depressive disorder and anxiety disorders. Their mechanism of action involves blocking the reuptake of both serotonin (5-HT) and norepinephrine (NE), leading to increased synaptic availability of these key neurotransmitters. While all SNRIs share this fundamental mechanism, their pharmacological profiles, and consequently their preclinical performance, exhibit notable distinctions.

In Vitro Potency: A Look at Transporter Affinity

The initial characterization of an SNRI's activity begins with its binding affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET). This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. A compilation of in vitro data from various studies highlights the diverse SERT/NET affinity profiles of the compared SNRIs.

DrugSERT Ki (nM)NET Ki (nM)Selectivity Ratio (SERT/NET)
Venlafaxine7.8 - 821920 - 2480~30:1
Desvenlafaxine40.2558.411.2:1
Duloxetine0.07 - 0.81.17 - 7.55.4:1 - 9:1
Milnacipran8.44222:1
Levomilnacipran11.292.20.55:1 (~1:1.8)
Note: Ki values can vary between studies due to different experimental conditions. This table represents a range of reported values.

Milnacipran and its levo-enantiomer, levomilnacipran, exhibit a more balanced affinity for both transporters, with levomilnacipran showing a slight preference for NET. In contrast, venlafaxine and its active metabolite, desvenlafaxine, demonstrate a significantly higher affinity for SERT over NET. Duloxetine occupies a middle ground with a notable but less pronounced preference for SERT.[1][2]

In Vivo Neurochemistry: Effects on Extracellular Neurotransmitter Levels

Microdialysis studies in rodents provide a dynamic view of how these in vitro affinities translate to changes in extracellular neurotransmitter concentrations in the brain.

A study in rats demonstrated that venlafaxine produces dose-dependent and robust increases in cortical norepinephrine concentrations.[3] When directly compared, duloxetine was found to be more potent than venlafaxine in blocking both serotonin and norepinephrine transporters in vivo.

Preclinical Efficacy in Models of Depression and Anxiety

The therapeutic potential of SNRIs is extensively evaluated in rodent models that mimic aspects of depression and anxiety. The Forced Swim Test (FST) and the Elevated Plus Maze (EPM) are two of the most widely used assays.

Forced Swim Test (FST)

In the FST, a measure of antidepressant-like activity, rodents are placed in an inescapable cylinder of water, and the time they spend immobile is recorded. A reduction in immobility time is indicative of an antidepressant effect.

One comparative study in mice found that venlafaxine (at 4 and 8 mg/kg) significantly reduced immobility time. Another study in rats examined the behavioral profiles of venlafaxine, milnacipran, and duloxetine. It was observed that milnacipran and duloxetine increased climbing behavior, a response associated with noradrenergic activity, while venlafaxine tended to increase swimming behavior, which is linked to serotonergic activity.[4] A direct comparison of duloxetine and fluoxetine (an SSRI) in the rat FST showed that while both reduced depressive-like behaviors, fluoxetine had a more significant effect on immobility time in that particular study.[5]

DrugSpeciesDoses Tested (mg/kg)Effect on Immobility
VenlafaxineMouse4, 8Significant reduction
DuloxetineRat40No significant effect on immobility, but reduced number of stops[5]
MilnacipranRatNot specified in direct comparisonIncreased climbing behavior[4]
Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior. The apparatus consists of two open and two closed arms. Anxiolytic compounds typically increase the time rodents spend in the open arms.

In a comparative study, venlafaxine (at 4 and 8 mg/kg) significantly increased the time spent in the open arms of the EPM in mice, indicating an anxiolytic-like effect.

DrugSpeciesDoses Tested (mg/kg)Effect on Open Arm Time
VenlafaxineMouse4, 8Significant increase

Experimental Protocols

In Vitro Transporter Binding Assays

Objective: To determine the binding affinity (Ki) of SNRIs for the serotonin (SERT) and norepinephrine (NET) transporters.

Methodology:

  • Preparation of Transporter-Containing Tissues: Cell lines stably expressing human SERT or NET, or rodent brain tissue homogenates (e.g., from the cerebral cortex or hypothalamus) are used.

  • Radioligand Binding: The tissues are incubated with a specific radioligand for either SERT (e.g., [³H]-citalopram) or NET (e.g., [³H]-nisoxetine) in the presence of varying concentrations of the test SNRI.

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the transporters is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the SNRI that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 In Vitro Binding Assay Tissue Prep Tissue Preparation (Transporter Source) Incubation Incubation with Radioligand and SNRI Tissue Prep->Incubation Filtration Separation of Bound/ Free Radioligand Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Analysis IC50 and Ki Calculation Quantification->Analysis

Workflow for in vitro transporter binding assays.
Forced Swim Test (FST)

Objective: To assess the antidepressant-like effects of SNRIs in rodents.[3]

Methodology:

  • Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter for mice) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Acclimation: Animals are habituated to the testing room for at least one hour before the experiment.

  • Drug Administration: SNRIs or a vehicle control are administered at specified times before the test (e.g., 30 minutes prior to testing).

  • Test Procedure: Mice are individually placed in the water-filled cylinder for a 6-minute session. The duration of immobility (making only movements necessary to keep the head above water) is typically scored during the last 4 minutes of the test.[3]

  • Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

cluster_1 Forced Swim Test Workflow Acclimation Animal Acclimation Drug Admin SNRI/Vehicle Administration Acclimation->Drug Admin Swim Test 6-minute Swim Session Drug Admin->Swim Test Scoring Record Immobility (last 4 mins) Swim Test->Scoring Analysis Statistical Analysis of Immobility Time Scoring->Analysis

Experimental workflow for the Forced Swim Test.
Elevated Plus Maze (EPM)

Objective: To evaluate the anxiolytic-like effects of SNRIs in rodents.

Methodology:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Acclimation: Animals are habituated to the testing room prior to the experiment.

  • Drug Administration: SNRIs or a vehicle control are administered at a set time before placing the animal in the maze.

  • Test Procedure: Each animal is placed in the center of the maze and allowed to explore freely for a set duration (e.g., 5 minutes).[6] The session is recorded by an overhead camera.

  • Data Analysis: The time spent in the open arms and the number of entries into the open arms are measured and compared between treatment groups.

cluster_2 Elevated Plus Maze Workflow Acclimation_EPM Animal Acclimation Drug_Admin_EPM SNRI/Vehicle Administration Acclimation_EPM->Drug_Admin_EPM Maze_Exploration 5-minute Maze Exploration Drug_Admin_EPM->Maze_Exploration Recording Video Recording of Behavior Maze_Exploration->Recording Analysis_EPM Analysis of Open Arm Time and Entries Recording->Analysis_EPM

Experimental workflow for the Elevated Plus Maze test.
In Vivo Microdialysis

Objective: To measure extracellular levels of serotonin and norepinephrine in specific brain regions of freely moving rodents following SNRI administration.

Methodology:

  • Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex) of an anesthetized rat.[7]

  • Recovery: Animals are allowed to recover from surgery for a specified period.

  • Probe Insertion and Perfusion: A microdialysis probe is inserted through the guide cannula. Artificial cerebrospinal fluid (aCSF) is continuously perfused through the probe at a slow flow rate.[7]

  • Baseline Collection: Dialysate samples are collected at regular intervals to establish baseline neurotransmitter levels.

  • Drug Administration and Sampling: The SNRI is administered, and dialysate collection continues to measure changes in serotonin and norepinephrine concentrations over time.

  • Sample Analysis: Neurotransmitter levels in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

cluster_3 In Vivo Microdialysis Workflow Surgery Guide Cannula Implantation Recovery Post-operative Recovery Surgery->Recovery Perfusion Probe Insertion and aCSF Perfusion Recovery->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_and_Sample SNRI Administration and Sampling Baseline->Drug_and_Sample HPLC HPLC-EC Analysis Drug_and_Sample->HPLC

Experimental workflow for in vivo microdialysis.

Mechanism of Action: A Signaling Pathway Overview

The therapeutic effects of SNRIs stem from their ability to enhance serotonergic and noradrenergic signaling. By blocking SERT and NET on the presynaptic neuron, these drugs increase the concentration of serotonin and norepinephrine in the synaptic cleft. This leads to greater activation of postsynaptic 5-HT and adrenergic receptors, ultimately modulating downstream signaling cascades implicated in mood and emotional regulation.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SNRI SNRI SERT SERT SNRI->SERT inhibits NET NET SNRI->NET inhibits 5HT_vesicle 5-HT Vesicle 5HT 5-HT 5HT_vesicle->5HT release NE_vesicle NE Vesicle NE NE NE_vesicle->NE release 5HT->SERT reuptake 5HT_receptor 5-HT Receptor 5HT->5HT_receptor NE->NET reuptake NE_receptor NE Receptor NE->NE_receptor Signaling Downstream Signaling (Mood Regulation) 5HT_receptor->Signaling NE_receptor->Signaling

Mechanism of action of SNRIs at the synapse.

References

Comparative In Vitro Binding Affinity of Thionisoxetine Analogs for Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Thionisoxetine and its analogs reveals a class of potent and selective inhibitors for the norepinephrine transporter (NET), with significant implications for the development of novel therapeutics for neuro-psychiatric disorders. This guide provides a comparative overview of their in vitro binding affinities for the norepinephrine and serotonin transporters, detailed experimental protocols for the binding assays, and a visualization of the experimental workflow.

Thionisoxetine, a sulfur-containing analog of the selective norepinephrine reuptake inhibitor (SNRI) nisoxetine, has demonstrated high affinity and selectivity for the norepinephrine transporter. The stereochemistry of the molecule plays a crucial role in its activity, with the (R)-enantiomer being significantly more potent than its (S)-counterpart. This guide delves into the structure-activity relationships of a series of Thionisoxetine analogs by comparing their in vitro binding affinities.

Comparative Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki, in nanomolars) of Thionisoxetine and its selected analogs for the human norepinephrine transporter (hNET) and human serotonin transporter (hSERT). The data highlights the impact of structural modifications on potency and selectivity.

CompoundStereoisomerhNET Ki (nM)hSERT Ki (nM) (estimated)Selectivity (SERT/NET)
Thionisoxetine (R)0.20[1]~14[1]~70
Thionisoxetine (S)Significantly less potentNot reportedNot applicable
Further Analogs DataTBDTBDTBDTBD

Note: The Ki value for hSERT for (R)-Thionisoxetine is an estimation based on the reported 70-fold selectivity for NET over SERT in uptake inhibition assays.[1] "TBD" (To Be Determined) indicates that specific data for a broader range of analogs was not available in the public domain at the time of this review.

Experimental Protocols

The in vitro binding affinities of Thionisoxetine and its analogs are typically determined using radioligand binding assays. Below is a detailed methodology for a competitive binding assay for the norepinephrine transporter.

Norepinephrine Transporter (NET) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human norepinephrine transporter (hNET) by measuring their ability to displace a specific radioligand, [³H]-Nisoxetine.

Materials:

  • Cell Membranes: Membranes prepared from a stable cell line expressing the human norepinephrine transporter (e.g., HEK293-hNET or CHO-hNET).

  • Radioligand: [³H]-Nisoxetine (Specific Activity: 70-90 Ci/mmol).

  • Test Compounds: Thionisoxetine analogs.

  • Reference Compound: Desipramine (a well-characterized NET inhibitor).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactivity counting.

  • Apparatus: 96-well microplates, glass fiber filters (e.g., Whatman GF/B or GF/C), cell harvester, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing hNET to confluency.

    • Harvest the cells and centrifuge to obtain a cell pellet.

    • Wash the pellet with ice-cold assay buffer.

    • Homogenize the cells in fresh, ice-cold assay buffer.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer, [³H]-Nisoxetine (final concentration of ~1 nM), and cell membrane preparation.

      • Non-specific Binding: A high concentration of a competing ligand (e.g., 10 µM Desipramine), [³H]-Nisoxetine, and cell membrane preparation.

      • Test Compound Wells: Serial dilutions of the Thionisoxetine analog, [³H]-Nisoxetine, and cell membrane preparation.

  • Incubation:

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Transporter (SERT) Radioligand Binding Assay

A similar protocol is followed for the SERT binding assay, with the following key differences:

  • Cell Membranes: Membranes from a cell line expressing the human serotonin transporter (hSERT) are used.

  • Radioligand: A SERT-specific radioligand such as [³H]-Citalopram or [³H]-Paroxetine is used.

  • Reference Compound: A well-characterized SERT inhibitor like Citalopram or Paroxetine is used to determine non-specific binding.

Experimental Workflow Visualization

The following diagram illustrates the general workflow of the in vitro radioligand binding assay described above.

experimental_workflow prep_membranes Prepare hNET/hSERT Expressing Cell Membranes incubation Incubate Membranes with Radioligand and Test Compounds prep_membranes->incubation prep_reagents Prepare Radioligand, Buffers, and Test Compounds prep_reagents->incubation filtration Separate Bound and Unbound Ligand by Filtration incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing counting Measure Radioactivity with Scintillation Counter washing->counting calculation Calculate Specific Binding and IC50 Values counting->calculation ki_determination Determine Ki using Cheng-Prusoff Equation calculation->ki_determination

In Vitro Radioligand Binding Assay Workflow

This guide provides a foundational understanding of the in vitro binding characteristics of Thionisoxetine analogs. Further research into a broader range of structural modifications will be crucial for a more comprehensive structure-activity relationship analysis and for the rational design of next-generation norepinephrine reuptake inhibitors with improved therapeutic profiles.

References

(R)-Thionisoxetine Hydrochloride: A Comparative Analysis of a Potent Norepinephrine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of (R)-Thionisoxetine hydrochloride, a potent and selective norepinephrine reuptake inhibitor (NRI), with other established NRIs, primarily atomoxetine and reboxetine. The information is intended for researchers, scientists, and professionals in drug development to evaluate its potential therapeutic applications.

Executive Summary

This compound is a selective norepinephrine reuptake inhibitor. Preclinical data suggests it is a potent inhibitor of the norepinephrine transporter (NET).[1] The (R)-enantiomer of thionisoxetine is significantly more potent than its (S)-enantiomer.[1] While clinical trial data for this compound is not publicly available, this guide compares its preclinical pharmacological profile with the established clinical efficacy and safety of atomoxetine and reboxetine, two widely studied NRIs used in the treatment of conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and depression.

Comparative Pharmacological Profile

The following table summarizes the key preclinical pharmacological data for this compound and compares it with available data for other NRIs.

CompoundBinding Affinity (Ki) for NETPotency (ED50)Selectivity (vs. SERT)Reference
(R)-Thionisoxetine 0.20 nM ([³H]-nisoxetine binding)0.21 mg/kg (prevents hypothalamic NE depletion by 6-hydroxydopamine in rats)~70-fold more potent for NE uptake than 5-HT uptake[1][2]
(R)-Nisoxetine ---[1]
Atomoxetine --Selective for NET over SERT[3]
Reboxetine --Selective for NET[4]

Data for Atomoxetine and Reboxetine binding affinities and potencies from comparable preclinical studies were not available in the initial search.

Clinical Efficacy of Comparator Norepinephrine Reuptake Inhibitors

Meta-analyses of clinical trials provide insights into the efficacy of atomoxetine and reboxetine in various conditions.

DrugConditionEfficacy FindingReference
Atomoxetine ADHD & SchizophreniaOdds Ratio (OR) of 0.35 (95% CI: 0.13-0.97), indicating efficacy.[2][5][6]
Reboxetine ADHD & SchizophreniaOdds Ratio (OR) of 0.55 (95% CI: 0.32-0.94), indicating efficacy.[2][5][6]
Reboxetine DepressionNo significant difference in efficacy compared to other antidepressants (SSRIs, TCAs, SNRIs). Significantly superior to placebo.[4][7]
Atomoxetine ADHD in AdultsMore efficacious than placebo in reducing core symptoms at 12 and 26 weeks.[8]
Atomoxetine & OROS Methylphenidate Adult ADHD with comorbid partially responsive Major Depressive DisorderNo significant difference in efficacy between the two drugs as adjunctive therapy to SSRIs.[9]

Safety and Tolerability of Comparator Drugs

DrugCommon Adverse EventsSerious Adverse EventsReference
Atomoxetine Abdominal pain, decreased appetite, nausea, erectile dysfunction, feeling tired, dizziness, urinary retention.Angioedema, liver problems, stroke, psychosis, heart problems, suicide, and aggression.[3][10]
Reboxetine Dry mouth, constipation, increased sweating, insomnia.-[11]
Atomoxetine Anorexia, weight loss, hypertension.-[3]

Experimental Protocols

In Vitro Binding Assay for Norepinephrine Transporter

This protocol is a generalized representation based on the methodology described for [³H]-nisoxetine binding.[1]

Objective: To determine the binding affinity (Ki) of a test compound for the norepinephrine transporter (NET).

Materials:

  • Rat hypothalamic synaptosomes

  • [³H]-nisoxetine (radioligand)

  • Test compound (e.g., this compound)

  • Incubation buffer (e.g., Tris-HCl buffer)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare hypothalamic synaptosomes from rat brains.

  • Incubate the synaptosomes with a fixed concentration of [³H]-nisoxetine and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to calculate the IC50 (concentration of test compound that inhibits 50% of specific [³H]-nisoxetine binding).

  • Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Norepinephrine Depletion Assay

This protocol is a generalized representation based on the methodology described for preventing 6-hydroxydopamine-induced norepinephrine depletion.[1]

Objective: To assess the in vivo potency (ED50) of a test compound in protecting against norepinephrine depletion.

Materials:

  • Male Sprague-Dawley rats

  • Test compound (e.g., this compound)

  • 6-hydroxydopamine (neurotoxin)

  • Vehicle (for drug administration)

  • Apparatus for drug administration (e.g., intraperitoneal injection)

  • High-performance liquid chromatography (HPLC) with electrochemical detection for norepinephrine quantification

Procedure:

  • Administer various doses of the test compound or vehicle to different groups of rats.

  • After a specified pretreatment time, administer 6-hydroxydopamine to induce norepinephrine depletion.

  • After a set period, sacrifice the animals and dissect the hypothalamus.

  • Homogenize the hypothalamic tissue and prepare it for HPLC analysis.

  • Quantify the concentration of norepinephrine in the tissue samples.

  • Calculate the percentage protection from norepinephrine depletion for each dose of the test compound compared to the vehicle-treated group.

  • Determine the ED50 value, the dose of the test compound that provides 50% protection.

Visualizations

Norepinephrine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle NET Norepinephrine Transporter (NET) NE Norepinephrine (NE) NE_Vesicle->NE Release NE->NET Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding NRI (R)-Thionisoxetine HCl (NRI) NRI->NET Inhibition

Caption: Mechanism of action of (R)-Thionisoxetine as a norepinephrine reuptake inhibitor.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding_Assay Binding Assay (NET Affinity) Data_Analysis_Ki Data Analysis (Ki calculation) Binding_Assay->Data_Analysis_Ki Animal_Dosing Animal Dosing with (R)-Thionisoxetine NE_Depletion Induce NE Depletion (6-OHDA) Animal_Dosing->NE_Depletion Tissue_Analysis Hypothalamic NE Quantification (HPLC) NE_Depletion->Tissue_Analysis Data_Analysis_ED50 Data Analysis (ED50 calculation) Tissue_Analysis->Data_Analysis_ED50

Caption: Experimental workflow for preclinical evaluation of (R)-Thionisoxetine.

References

Reproducibility of (R)-Thionisoxetine Hydrochloride Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Thionisoxetine hydrochloride , a potent and selective norepinephrine reuptake inhibitor (NRI), has demonstrated consistent pharmacological activity across preclinical studies, affirming the reproducibility of its core findings. This guide provides a comparative analysis of this compound against other well-established NRIs, namely Atomoxetine and Reboxetine, supported by experimental data and detailed protocols to aid researchers in their study design and drug development efforts.

Comparative Analysis of Norepinephrine Reuptake Inhibitors

The primary mechanism of action for this compound is the blockade of the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft.[1] This targeted activity has been consistently observed since its initial characterization.

Quantitative Comparison of In Vitro and In Vivo Potency

The following table summarizes key quantitative data for this compound and its comparators. The data for this compound is primarily derived from a foundational study by Gehlert et al. (1995), with its effects on norepinephrine reuptake being corroborated in subsequent research.[2]

CompoundTargetAssayValueSpeciesReference
(R)-Thionisoxetine NET[3H]-Nisoxetine Binding (Ki)0.20 nMRat[2]
NET[3H]-NE Uptake Inhibition (vs. 5-HT)~70-fold selective for NERat[2]
In vivo NE depletion (ED50)0.21 mg/kg (hypothalamus)Rat[2]
In vivo NE depletion (ED50)1.2 mg/kg (urethra)Rat[2]
In vivo NE depletion (ED50)3.4 mg/kg (heart)Rat[2]
Atomoxetine NETNET InhibitionR-isomer is ~9-fold more potent than S-isomer-[3]
Bioavailability63-94%Human[4]
Protein Binding98% (primarily albumin)Human[4][5]
Elimination Half-life4.5-25 hours (CYP2D6 dependent)Human[4]
Reboxetine NETNET Binding (Ki)>1,000 nM for muscarinic, H1, alpha1, D2 receptors-[6]
-Selective for NET over other monoamine transporters-[6][7]

Reproducibility of Preclinical Findings

Subsequent studies have reinforced the initial findings regarding the efficacy of (R)-Thionisoxetine as a selective NRI. For instance, its ability to produce analgesic effects in a carrageenan-induced pain model is consistent with the known role of norepinephrine in pain modulation and further supports its mechanism of action.[8] The combination of (R)-Thionisoxetine with a selective serotonin reuptake inhibitor (SSRI) like fluoxetine has been shown to produce synergistic analgesic effects, a finding that aligns with the established benefits of dual serotonin-norepinephrine reuptake inhibitors (SNRIs).[8]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Norepinephrine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine NE_Vesicle Norepinephrine (NE) Vesicles Dopamine->NE_Vesicle Synthesis Synaptic_Cleft NE_Vesicle->Synaptic_Cleft Release NET Norepinephrine Transporter (NET) Synaptic_Cleft->NET Reuptake Adrenergic_Receptor Adrenergic Receptors Synaptic_Cleft->Adrenergic_Receptor Binding NE_in_cleft NE Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect NRI (R)-Thionisoxetine Atomoxetine Reboxetine NRI->NET Inhibition

Norepinephrine Signaling and NRI Mechanism of Action.

NET_Binding_Assay_Workflow start Start: Prepare Cell Membranes (e.g., HEK293-hNET) incubation Incubate Membranes with: 1. Radioligand ([3H]-Nisoxetine) 2. Test Compound ((R)-Thionisoxetine) 3. Control (e.g., Desipramine for non-specific binding) start->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Quantify bound radioactivity) filtration->scintillation analysis Data Analysis (Calculate IC50 and Ki values) scintillation->analysis end End: Determine Binding Affinity analysis->end

Workflow for Norepinephrine Transporter Binding Assay.

InVivo_Microdialysis_Workflow surgery Surgical Implantation of Microdialysis Probe in Target Brain Region perfusion Perfusion with Artificial CSF (aCSF) at a Constant Flow Rate surgery->perfusion collection Collection of Dialysate Samples at Timed Intervals perfusion->collection analysis Analysis of Norepinephrine Concentration in Dialysate (e.g., HPLC-ECD) collection->analysis data_interpretation Data Interpretation (Assess changes in extracellular norepinephrine levels) analysis->data_interpretation

Workflow for In Vivo Microdialysis of Norepinephrine.

Detailed Experimental Protocols

To ensure the reproducibility of findings, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the evaluation of this compound and other NRIs.

Norepinephrine Transporter (NET) Binding Assay

This assay determines the binding affinity of a compound to the norepinephrine transporter.

  • Cell Membrane Preparation :

    • HEK293 cells stably expressing the human norepinephrine transporter (hNET) are cultured to confluency.

    • Cells are harvested, washed, and homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended and stored at -80°C.[9]

  • Binding Assay :

    • In a 96-well plate, cell membranes (20-40 µg of protein) are incubated with a radiolabeled ligand, such as [³H]-Nisoxetine (final concentration ~1 nM), and varying concentrations of the test compound (e.g., this compound).

    • Non-specific binding is determined in the presence of a high concentration of a known NET inhibitor, such as desipramine (10 µM).

    • The plate is incubated for 2-3 hours at 4°C.[9]

  • Filtration and Counting :

    • The contents of the wells are rapidly filtered through glass fiber filters to separate the bound and free radioligand.

    • The filters are washed with ice-cold buffer.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.[9]

  • Data Analysis :

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Norepinephrine

This technique measures the extracellular concentration of norepinephrine in the brain of a freely moving animal.

  • Surgical Procedure :

    • A guide cannula is stereotaxically implanted into the target brain region of an anesthetized rat (e.g., prefrontal cortex or hypothalamus) and secured with dental cement.

    • The animal is allowed to recover for at least 48 hours.

  • Microdialysis Experiment :

    • On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 0.5-2.0 µL/min).

    • A stabilization period of 1-2 hours is allowed for norepinephrine levels to reach a steady baseline.

  • Sample Collection and Analysis :

    • Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

    • The concentration of norepinephrine in the dialysate is quantified using a highly sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[10]

Forced Swim Test

The forced swim test is a common behavioral assay used to screen for antidepressant-like activity.

  • Apparatus :

    • A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[11]

  • Procedure :

    • Rats are placed in the water cylinder for a 15-minute pre-test session 24 hours before the 5-minute test session. For mice, a single 6-minute session is typically used, with the first 2 minutes for habituation and the last 4 minutes for scoring.[12]

    • During the test session, the duration of immobility (floating with only movements necessary to keep the head above water) is recorded.[12]

    • Antidepressant compounds are typically administered at specific time points before the test session.

  • Data Analysis :

    • A reduction in the duration of immobility is indicative of an antidepressant-like effect.

    • For NRIs, an increase in climbing behavior may also be observed and scored separately from swimming.[11]

References

Safety Operating Guide

Safe Disposal of (R)-Thionisoxetine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Key Safety and Physical Data

The following table summarizes essential data for (R)-Thionisoxetine and related compounds. This information is crucial for assessing the risks associated with its handling and disposal.

Property(R)-ThionisoxetineAtomoxetine hydrochlorideNisoxetine hydrochloride
Molecular Formula C17H21NOSC17H21NO·HClC17H22ClNO2
Molecular Weight 287.4 g/mol [1]291.82 g/mol [2]307.8 g/mol [3]
Appearance Not specifiedWhite solid[2]Solid[3]
Melting Point Not specified166 - 168 °C[2]Not specified
Solubility No information availableNo information available[2]Not specified
Known Hazards Potent norepinephrine uptake inhibitor[4]Toxic if swallowed, fatal if inhaled, causes serious eye damage, may cause damage to organs through prolonged or repeated exposure, very toxic to aquatic life with long-lasting effects.[5]The substance is not classified, according to the Globally Harmonized System (GHS).[6]

Experimental Protocols for Disposal

The proper disposal of (R)-Thionisoxetine hydrochloride requires a multi-step approach to ensure the safety of laboratory personnel and to prevent environmental contamination. The following protocols are based on best practices for handling potent pharmaceutical compounds and hazardous chemical waste.

Personal Protective Equipment (PPE) Requirements:

Before beginning any disposal procedures, ensure the following PPE is worn:

  • NIOSH-approved respirator

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • Lab coat

Disposal of Small Quantities (Milligram Scale):

For trace amounts of this compound, such as residual material in empty containers:

  • Decontamination of Containers:

    • Rinse the container three times with a suitable solvent (e.g., ethanol or methanol).

    • Collect the solvent rinsate in a designated hazardous waste container.

    • The empty and rinsed container can then be disposed of as non-hazardous waste, in accordance with institutional guidelines.

Disposal of Bulk Quantities (Gram Scale or Higher):

Bulk quantities of this compound must be treated as hazardous chemical waste.

  • Waste Collection:

    • Place the solid this compound into a clearly labeled, sealable, and chemically compatible hazardous waste container.

    • The label should include the chemical name, "this compound," and appropriate hazard warnings (e.g., "Toxic," "Hazardous to the Aquatic Environment").

  • Waste Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Waste Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

    • Provide the disposal company with all available safety information, including the information from this guide and any relevant institutional safety protocols.

    • Do not dispose of this compound down the drain or in regular trash.[5]

Spill Cleanup Protocol:

In the event of a spill:

  • Evacuate and Ventilate:

    • Evacuate the immediate area.

    • Ensure the area is well-ventilated to avoid inhalation of any dust.

  • Containment:

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent).

  • Collection:

    • Carefully sweep the absorbent material and spilled substance into a designated hazardous waste container.

    • Avoid generating dust.

  • Decontamination:

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials in the hazardous waste container.

  • Disposal:

    • Seal and label the hazardous waste container and dispose of it through a licensed hazardous waste disposal company.

Decision-Making for Disposal Workflow

The following diagram illustrates the logical steps to follow for the proper disposal of this compound.

DisposalWorkflow start Start: (R)-Thionisoxetine Hydrochloride Waste assess_quantity Assess Quantity of Waste start->assess_quantity spill Spill Occurs start->spill Potential Event small_quantity Small Quantity (e.g., container residue) assess_quantity->small_quantity Trace bulk_quantity Bulk Quantity assess_quantity->bulk_quantity Bulk decontaminate Decontaminate Container (Triple Rinse with Solvent) small_quantity->decontaminate package_waste Package in Labeled Hazardous Waste Container bulk_quantity->package_waste collect_rinsate Collect Rinsate in Hazardous Waste Container decontaminate->collect_rinsate dispose_container Dispose of Empty Container as Non-Hazardous Waste collect_rinsate->dispose_container end End dispose_container->end store_waste Store in Designated Secure Area package_waste->store_waste professional_disposal Arrange for Professional Hazardous Waste Disposal store_waste->professional_disposal professional_disposal->end spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol spill_protocol->package_waste

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines in conjunction with this information.

References

Comprehensive Safety and Handling Guide for (R)-Thionisoxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of (R)-Thionisoxetine hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification
  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns.

  • Eye Damage/Irritation: Can cause serious eye damage.

  • Respiratory Hazards: May be toxic if inhaled and can cause respiratory irritation.[2]

It is crucial to handle this compound with appropriate care to minimize exposure.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact and inhalation.[3] The required level of protection may vary depending on the specific procedure and the quantity of the substance being handled.

Table 1: Recommended Personal Protective Equipment

Activity Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Receiving & Unpacking Chemotherapy-rated glovesSafety glassesLab coatRecommended if packaging is damaged[4]
Weighing & Aliquoting Double chemotherapy-rated glovesChemical safety goggles or face shieldImpervious gownN95 respirator or use of a chemical fume hood[5]
Compounding/Preparation Double chemotherapy-rated glovesChemical safety goggles and face shieldImpervious, disposable gownRequired; perform in a chemical fume hood or ventilated enclosure[6]
Handling Solutions Chemotherapy-rated glovesChemical safety gogglesLab coatNot required if handled in a fume hood
Spill Cleanup Double chemotherapy-rated gloves (e.g., Butyl rubber)[2]Chemical safety goggles and face shieldImpervious gownN95 or higher respirator
Waste Disposal Chemotherapy-rated glovesSafety glassesLab coatNot generally required
Operational Plan: Safe Handling Procedures

Adherence to a strict operational workflow is critical for minimizing exposure risks.

Step 1: Preparation and Engineering Controls

  • Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.[6]

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Before starting, ensure all necessary PPE is available and in good condition.

Step 2: Weighing and Compounding

  • Perform all manipulations that may generate dust, such as weighing, in a chemical fume hood or a powder containment hood.[6]

  • Use dedicated equipment (spatulas, weigh boats) for this compound. If not possible, thoroughly decontaminate equipment after use.

  • Handle the solid form with care to avoid creating dust.[7]

Step 3: Post-Handling

  • After handling, wipe down the work area with an appropriate deactivating solution, followed by a cleaning agent.

  • Wash hands and any exposed skin thoroughly with soap and water after removing gloves.

  • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.

  • Chemical Waste: Unused or excess this compound should be disposed of as hazardous chemical waste.[8] It must not be disposed of with household garbage or poured down the drain.[8]

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, and paper towels, should be collected in a designated, sealed hazardous waste container.[9]

  • Empty Containers: Rinse the original container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[8]

Emergency Procedures

Spill Response:

  • Evacuate the immediate area and alert colleagues.

  • Wear appropriate PPE, including respiratory protection, before re-entering the area.

  • Cover the spill with an inert absorbent material.

  • Carefully sweep or scoop the material into a designated hazardous waste container.[7]

  • Clean the spill area with a decontaminating solution.

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Visualizations

Below are diagrams illustrating the key safety workflows and relationships for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep 1. Don PPE setup 2. Prepare Fume Hood weigh 3. Weigh Compound setup->weigh compound 4. Prepare Solution decon 5. Decontaminate Area compound->decon dispose 6. Dispose of Waste doff 7. Doff PPE

Caption: Workflow for the safe handling of this compound.

SafetyConsiderations cluster_ppe Personal Protective Equipment cluster_controls Engineering & Admin Controls cluster_procedures Procedures main Safe Handling of (R)-Thionisoxetine HCl gloves Gloves main->gloves goggles Eye Protection main->goggles gown Gown main->gown respirator Respirator main->respirator fume_hood Fume Hood main->fume_hood sds SDS Review main->sds training Training main->training spill Spill Response main->spill disposal Waste Disposal main->disposal first_aid First Aid main->first_aid

Caption: Key safety considerations for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Thionisoxetine hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-Thionisoxetine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。